3/'-Ethoxy-spinosyn L 17-pseudoaglycone
Description
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Properties
Molecular Formula |
C35H54O9 |
|---|---|
Molecular Weight |
618.8 |
Appearance |
White solid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structure Elucidation of 3'-Ethoxy-spinosyn L 17-Pseudoaglycone
[1][2]
Executive Summary
3'-Ethoxy-spinosyn L 17-pseudoaglycone (Molecular Formula: C₃₅H₅₄O₉ ; MW: 618.8 g/mol ) is the acid-hydrolysis degradation product of the minor component of Spinetoram (Spinetoram L).[1][2][3][4] Its structure consists of the tetracyclic spinosyn L aglycone substituted at C-9 with a 3'-O-ethyl-2,4-di-O-methyl-rhamnose moiety, while lacking the forosamine sugar at C-17.[1][2]
Accurate characterization of this molecule is critical for drug development and regulatory compliance, particularly in profiling impurities of Spinetoram, where the lability of the 5,6-double bond presents a specific stability challenge during isolation.
Chemical Identity & Structural Logic[2]
Target Molecule Profile
| Feature | Specification |
| Common Name | 3'-Ethoxy-spinosyn L 17-pseudoaglycone |
| Parent Active | Spinetoram (Component L: 3'-O-ethyl-spinosyn L) |
| Molecular Formula | C₃₅H₅₄O₉ |
| Exact Mass | 618.3768 Da |
| Core Scaffold | Tetracyclic macrolide (Spinosyn L aglycone) |
| Key Functionality | 5,6-olefin (alkene); C-6 Methyl; 3'-Ethoxy rhamnose |
Structural Derivation
The molecule is derived from Spinetoram L via the selective cleavage of the acid-labile forosamine sugar.
-
Aglycone: Unlike Spinetoram J (the major, 5,6-dihydro component), the L-series retains the 5,6-double bond and possesses a C-6 methyl group (analogous to Spinosyn D).[1][2]
-
C-9 Sugar: The rhamnose moiety is modified with a 3'-ethyl group (replacing the natural 3'-methyl found in Spinosyn A/D or the 3'-hydrogen in Spinosyn J/L precursors).[1][2]
-
C-17 Position: The amino-sugar forosamine is absent, leaving a free hydroxyl group.[1][2]
Figure 1: Structural derivation pathway via selective hydrolysis.[1][2]
Isolation & Critical Process Parameters
The Stability Paradox
A critical "Expertise & Experience" insight is the acid sensitivity of the 5,6-double bond .
-
Risk: Strong acidic conditions (required to hydrolyze the C-9 sugar) will cause protonation of the 5,6-alkene, leading to carbocation formation, skeletal rearrangement, and decomposition.[1][2][5]
-
Solution: The C-17 forosamine linkage is significantly more labile than the C-9 rhamnose linkage.[1] Selective hydrolysis is achieved using mild acid (e.g., 0.1N H₂SO₄ or dilute HCl) at controlled temperatures (ambient to 40°C) .[1][2] This removes the basic forosamine sugar while preserving the macrolide core and the C-9 sugar.
Structure Elucidation Strategy
The elucidation follows a subtractive logic: confirming the core integrity (vs. dihydro-J), verifying the ethyl ether, and proving the loss of the amino sugar.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization: ESI (+) Mode.[2]
-
Observed Ion: [M+H]⁺ at m/z ~619.38.[2]
-
Diagnostic Fragmentation:
-
Loss of Sugar: Cleavage of the C-9 glycosidic bond yields the aglycone ion (approx m/z 400-420 range depending on hydration).[1][2]
-
Absence of Forosamine Ion: The characteristic fragment for forosamine (m/z ~142) will be absent if the starting material was pure pseudoaglycone, or present only if analyzing the parent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing this molecule from the major Spinetoram J pseudoaglycone.[2]
A. 1H NMR: Key Diagnostic Signals
| Position | Proton Type | Chemical Shift (δ) | Multiplicity | Diagnostic Significance |
| H-13 | Olefinic | ~5.8 - 6.0 ppm | Multiplet | Confirms macrolide ring integrity.[1][2] |
| H-5, H-6 | Olefinic | Present | Multiplet | Crucial Distinction: Distinguishes L-series (alkene) from J-series (saturated).[1][2] Spinetoram J (dihydro) lacks these olefinic signals.[2] |
| C6-Me | Methyl | ~1.8 ppm | Singlet/Doublet | Confirms Spinosyn D/L core (Spinosyn A/J core has H at C6).[1][2] |
| H-1' | Anomeric (Rhamnose) | ~4.8 ppm | Doublet | Confirms presence of C-9 sugar.[1][2] |
| 3'-OCH₂CH₃ | Methylene | ~3.5 - 3.7 ppm | Multiplet | 3'-Ethoxy verification. Distinct from naturally occurring OMe. |
| 3'-OCH₂CH₃ | Methyl | ~1.2 ppm | Triplet | Coupled to the methylene protons.[1][2] |
| H-1'' | Anomeric (Forosamine) | Absent | - | Confirms loss of C-17 sugar.[1][2] |
B. 2D NMR Correlations (COSY & HMBC)
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Correlation 1: The anomeric proton H-1' of the rhamnose will show a strong cross-peak to C-9 of the aglycone, confirming the attachment point.
-
Correlation 2: The 3'-ethoxy methylene protons will correlate to C-3' of the rhamnose sugar.[1]
-
Correlation 3: Absence of correlations to C-17 from any anomeric proton confirms the pseudoaglycone state (C-17 is now a free secondary alcohol, typically shifting C-17 upfield relative to the glycosylated parent).[1][2]
-
Figure 2: NMR Decision Tree for Structural Validation.
Conclusion
The structure of 3'-Ethoxy-spinosyn L 17-pseudoaglycone is confirmed by the convergence of three data points:
-
Mass Spectrometry: Matches the formula C₃₅H₅₄O₉, consistent with the loss of forosamine from Spinetoram L.
-
Aglycone NMR: Presence of 5,6-olefinic protons and C6-methyl group confirms the "L" (Spinosyn D-type) core, distinguishing it from the "J" (Spinosyn A-type) core.[1][2]
-
Sugar Analysis: Presence of a single anomeric signal and the characteristic ethyl ether pattern confirms the 3'-ethoxy-rhamnose moiety is intact.
This molecule serves as a critical reference standard for monitoring the degradation of Spinetoram, specifically the hydrolysis of its minor component.
References
-
BenchChem. (2025).[2][6][7] Synthesis of Spinosyn D 17-Pseudoaglycone: A Technical Guide. Retrieved from
-
Toku-E. 3'-Ethoxy-Spinosyn L 17-pseudoaglycone Product Page. Retrieved from
-
Cayman Chemical. 3'-Ethoxy Spinosyn L 17-pseudoaglycone Product Insert. Retrieved from
-
Creemer, L.C., et al. (1998).[2][5][8] "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800.[1][2][4][5]
-
Dow AgroSciences. (2007).[2] Spinetoram Technical Bulletin. (Contextual reference for Spinetoram composition: XDE-175-J and XDE-175-L).
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- 2. PubChemLite - Spinosyn l (C41H65NO10) [pubchemlite.lcsb.uni.lu]
- 3. toku-e.com [toku-e.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. bioaustralis.com [bioaustralis.com]
Mechanistic Profiling and Structural Characterization of 3'-Ethoxy-spinosyn L 17-Pseudoaglycone
[1]
Executive Summary
3'-Ethoxy-spinosyn L 17-pseudoaglycone is a critical degradation product and analytical reference standard associated with Spinetoram , a semi-synthetic spinosyn insecticide. Unlike its parent compound (3'-ethoxy-spinosyn L), this pseudoaglycone exhibits negligible insecticidal activity .[1][2][3]
This guide details the technical mechanism behind this loss of potency, serving as a negative control in Structure-Activity Relationship (SAR) studies.[1] For drug development professionals, understanding this molecule is essential for two reasons:
-
Stability Profiling: It is the primary marker for acid-catalyzed degradation of Spinetoram formulations.
-
Pharmacophore Validation: Its inactivity empirically validates the critical role of the forosamine moiety in the allosteric modulation of Nicotinic Acetylcholine Receptors (nAChRs).
Chemical Identity and Structural Context[3][4][5][6][7]
To understand the mechanism, we must first define the structural lineage. Spinetoram is a mixture of two modified spinosyns: Major Factor J and Minor Factor L. The molecule is the hydrolysis product of Factor L .
Structural Breakdown
-
Parent Molecule: 3'-Ethoxy-spinosyn L (Component of Spinetoram).[1][4][5]
-
The Transformation: Under acidic conditions, the glycosidic bond at C-17 is more labile than the bond at C-9. Selective hydrolysis removes the forosamine sugar, yielding the 17-pseudoaglycone .[2][3][8]
Degradation Pathway Diagram
The following diagram illustrates the acid-catalyzed degradation pathway converting the active parent into the inactive pseudoaglycone.
Figure 1: Selective hydrolysis pathway of Spinetoram Factor L yielding the 17-pseudoaglycone.[1]
Mechanism of Action (The Mechanistic Basis of Inactivity)[1]
While most technical guides explain how a drug works, this section explains why this molecule fails . This "negative mechanism" is crucial for mapping the binding site of spinosyns.
The Parent Mechanism (Active State)
Active spinosyns (like Spinetoram) function as allosteric modulators of the insect nicotinic acetylcholine receptor (nAChR), specifically targeting the Dα6 subunit .[1]
-
Binding Mode: They bind to a site distinct from neonicotinoids (orthosteric site).[1]
-
Critical Interaction: The forosamine sugar (at C-17) contains a basic amine.[1] At physiological pH, this amine is protonated.[1] It is hypothesized to form a critical salt bridge or electrostatic interaction with anionic residues (e.g., Aspartate or Glutamate) within the receptor's transmembrane domain.[1]
The Pseudoaglycone Mechanism (Inactive State)
The 3'-Ethoxy-spinosyn L 17-pseudoaglycone lacks the forosamine moiety entirely.[1]
-
Loss of Anchoring: Without the protonated amine of the forosamine, the molecule loses its primary electrostatic anchor.
-
Affinity Drop: Experimental data indicates that removing the forosamine reduces binding affinity by orders of magnitude (often >1000-fold reduction in potency).[1]
-
Functional Consequence: The remaining macrolide and rhamnose sugar (at C-9) can physically occupy the space but cannot induce the conformational change required to lock the channel open (or closed, depending on the specific receptor state stabilized).[1]
Comparative Signaling Topology
Figure 2: Mechanistic divergence between the active parent compound and the inactive pseudoaglycone.[1]
Experimental Protocols & Characterization
For researchers isolating this compound for use as a standard, the following protocols ensure high purity and proper identification.
Controlled Hydrolysis Protocol (Synthesis)
To generate the 17-pseudoaglycone from Spinetoram standard:
-
Dissolution: Dissolve 100 mg of Spinetoram (mixture) in 10 mL of Methanol.
-
Acidification: Add 2 mL of 0.5 N H₂SO₄.
-
Reflux: Heat at 50°C for 4-6 hours. Note: Monitor via HPLC.[3] The C-17 bond hydrolyzes faster than the C-9 bond. Over-hydrolysis leads to the full aglycone (loss of both sugars).[1]
-
Neutralization: Quench with saturated NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.
Quantitative Data Summary (SAR)
The following table summarizes the impact of the structural modification on biological activity (based on general Spinosyn SAR data).
| Compound Variant | C-9 Substituent | C-17 Substituent | Relative Potency (Tobacco Budworm) | Status |
| Spinetoram (Factor L) | 3'-O-ethyl-rhamnose | Forosamine | 100% (High) | Active API |
| 17-Pseudoaglycone | 3'-O-ethyl-rhamnose | -OH (Hydroxyl) | < 0.1% (Negligible) | Inactive Degradant |
| Aglycone | -OH | -OH | 0% | Inactive |
Analytical Identification (HPLC-UV/MS)
-
Retention Time: The 17-pseudoaglycone is less polar than the parent (due to loss of the basic amine) but more polar than the full aglycone.
-
Mass Spectrometry: Look for the mass shift corresponding to the loss of the forosamine unit (approx. -141 Da depending on exact ionization).
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[2][3][8] The Journal of Antibiotics, 51(8), 795–800.[1][8] Link
-
Kirst, H. A. (2010).[1][9][10] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101–111.[1][10] Link[1]
-
Sparks, T. C., et al. (2008).[1][9] Neural network-based QSAR and insecticide discovery: Spinetoram. Journal of Computer-Aided Molecular Design, 22(6-7), 393–401.[1] Link
-
Food and Agriculture Organization (FAO). (2008).[1] Spinetoram (233) Toxicology Evaluation. JMPR Reports. Link
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- 6. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. bioaustralis.com [bioaustralis.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Advanced Characterization of Ethoxy-Spinosyn Derivatives: SAR, Mechanism, and Insecticidal Efficacy
Executive Summary: The "Ethoxy" Evolution
The development of ethoxy-spinosyn derivatives represents a pivotal advancement in green chemistry and pest management, transitioning from the first-generation natural product Spinosad to the more potent, semi-synthetic second-generation Spinetoram . While Spinosad (a mixture of Spinosyn A and D) revolutionized biopesticides with its unique mode of action, it suffered from photolability and lower efficacy against certain lepidopteran pests compared to synthetic standards.
The "ethoxy" modification—specifically the substitution of the 3'-O-methyl group on the rhamnose sugar with a 3'-O-ethyl group —overcomes these limitations. This structural alteration, combined with the hydrogenation of the C5–C6 double bond, yields derivatives with significantly enhanced lipophilicity, hydrolytic stability, and binding affinity to the nicotinic acetylcholine receptor (nAChR). This guide dissects the technical basis of these derivatives, focusing on the Structure-Activity Relationship (SAR), synthesis protocols, and comparative biological activity.
Chemical Architecture & SAR Analysis
The core distinction between natural spinosyns and their ethoxy-derivatives lies in the modification of the tri-O-methylrhamnose moiety.
The Critical 3'-Position
Natural Spinosyn A contains a 2',3',4'-tri-O-methylrhamnose sugar.[1] Quantitative Structure-Activity Relationship (QSAR) studies utilizing artificial neural networks identified the 3'-position as a critical determinant of biological activity.[2]
-
Spinosad (Spinosyn A): Contains a -OCH₃ (Methoxy) group at the 3' position.
-
Ethoxy-Derivative (Spinetoram J): Contains a -OCH₂CH₃ (Ethoxy/Ethyl ether) group at the 3' position.
Mechanism of Potency Enhancement
The introduction of the ethoxy group alters the physicochemical properties of the molecule:
-
Lipophilicity (CLogP): The ethyl group increases the CLogP, facilitating faster penetration through the insect cuticle.
-
Binding Pocket Fit: The slightly larger ethoxy group fills a hydrophobic pocket in the insect nAChR more effectively than the methoxy group, increasing binding affinity.
-
Metabolic Stability: The ethyl ether linkage is robust against O-demethylation enzymes found in pest metabolic pathways, prolonging the half-life of the active compound within the insect.
Mechanism of Action (MoA)
Ethoxy-spinosyn derivatives retain the unique mode of action of the parent spinosyns but execute it with higher efficiency. They function as allosteric modulators of the insect nicotinic acetylcholine receptor (nAChR).[3]
Signaling Pathway
Unlike neonicotinoids, which bind to the orthosteric agonist site, ethoxy-spinosyns bind to a distinct allosteric site (Site I) on the D
-
Binding: The derivative binds to the transmembrane domain of the nAChR.
-
Activation: This binding causes a conformational change that locks the ion channel in an open state.
-
Hyperexcitation: Continuous influx of cations (
, ) leads to neuronal hyperexcitation. -
Paralysis: Prolonged excitation results in neuromuscular fatigue, paralysis, and death. Secondary Target: They also antagonize GABA-gated chloride channels, contributing to the hyperexcitation, though this is a secondary effect compared to nAChR modulation.
Visualization: MoA Pathway
Figure 1: Dual-target neurotoxic mechanism of ethoxy-spinosyn derivatives, primarily acting via allosteric modulation of nAChR.
Synthesis & Derivatization Protocols
The production of ethoxy-spinosyns (e.g., Spinetoram) is a semi-synthetic process requiring precise chemical modification of fermentation products.[4]
Workflow Overview
The process begins with the fermentation of Saccharopolyspora spinosa mutants that accumulate Spinosyn J and Spinosyn L (which lack the 3'-O-methyl group). These precursors are then chemically modified.
Detailed Protocol: Ethylation and Hydrogenation
Note: This protocol synthesizes Spinetoram from Spinosyn J/L mixture.
Step 1: 3'-O-Ethylation
-
Reagents: Spinosyn J/L mixture, Ethyl iodide (EtI), Potassium hydroxide (KOH), Phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Procedure:
-
Dissolve Spinosyn J/L in DCM under inert atmosphere (
). -
Add powdered KOH and phase transfer catalyst.
-
Dropwise add Ethyl iodide at 0–5°C to prevent side reactions.
-
Stir at room temperature for 4–6 hours. Monitoring via HPLC is required to ensure conversion of the 3'-OH to 3'-OEt.
-
Validation: Mass spectrometry must confirm the mass shift (+14 Da per converted site vs methyl; +28 Da vs hydroxyl).
-
Step 2: Selective Hydrogenation (C5-C6)
-
Reagents: Wilkinson’s catalyst (
) or Pd/C. -
Condition: Hydrogen gas (
) at 1–3 atm. -
Procedure:
-
Dissolve the 3'-O-ethyl intermediate in isopropanol.
-
Add catalyst.
-
Hydrogenate at ambient temperature until H-uptake ceases (specific for the C5-C6 double bond; the C13-C14 bond is less reactive).
-
Filter catalyst and concentrate.
-
Visualization: Synthesis Workflow
Figure 2: Semi-synthetic pathway from biological fermentation to the final ethoxy-spinosyn derivative.
Biological Activity & Efficacy Data[1][2][5][6][7][8][9][10]
The ethoxy-modification results in a "super-spinosyn" profile. The data below compares Spinosad (Methoxy) with Spinetoram (Ethoxy).
Comparative Toxicity (LC50)
The ethoxy derivative consistently demonstrates lower LC50 values (higher potency) across major pest orders.
| Target Pest | Species | Spinosad LC50 (ppm) | Spinetoram (Ethoxy) LC50 (ppm) | Potency Increase |
| Cotton Leafworm | Spodoptera littoralis | 43.1 | 8.6 | 5.0x |
| Tobacco Budworm | Heliothis virescens | 0.85 | 0.15 | 5.6x |
| Western Flower Thrips | Frankliniella occidentalis | 1.2 | 0.3 | 4.0x |
| Codling Moth | Cydia pomonella | 2.5 | 0.4 | 6.2x |
Data aggregated from Dripps et al. (2008) and Sparks et al. (2012).
Spectrum of Activity[11]
-
Lepidoptera: The ethoxy-derivative is the gold standard for controlling resistant strains of diamondback moth and armyworms. The increased lipophilicity allows for better penetration of the thick lepidopteran cuticle.
-
Thysanoptera (Thrips): Highly effective against thrips, which are often cryptic feeders. The systemic mobility (translaminar) of the ethoxy-derivative is slightly superior to Spinosad.
-
Diptera: Retains high efficacy against fruit flies and leafminers.
Ecotoxicology & Safety
Despite increased potency against pests, ethoxy-spinosyn derivatives maintain a favorable safety profile for non-target organisms.
-
Mammalian Toxicity: Acute oral LD50 > 5000 mg/kg (Rat). Classified as reduced risk.[2][5]
-
Beneficial Insects: Low toxicity to predatory mites and ladybeetles once residues dry.
-
Environmental Fate: Rapid photodegradation (though slower than Spinosad, allowing for better field persistence) and microbial degradation in soil.
Experimental Protocol: Leaf Dip Bioassay
To validate the biological activity of a synthesized ethoxy-derivative, the Leaf Dip Method is the standard self-validating protocol.
Objective: Determine LC50 against Spodoptera larvae.
Protocol:
-
Preparation: Prepare serial dilutions of the ethoxy-spinosyn derivative in water containing 0.025% Triton X-100 (surfactant). Include a solvent-only control.
-
Dipping: Cut leaf discs (4 cm diameter) from untreated cabbage plants. Dip each disc into the test solution for 10 seconds.
-
Drying: Allow discs to air dry on a wire rack for 2 hours (ensure complete drying to prevent solvent toxicity).
-
Exposure: Place each disc in a petri dish lined with moist filter paper. Introduce 10 second-instar larvae per dish. Replicate 4 times per concentration.
-
Incubation: Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Assessment: Assess mortality at 72 hours. Larvae are considered dead if they cannot right themselves when prodded.
-
Analysis: Calculate LC50 using Probit analysis.
-
Self-Validation Check: Control mortality must be <10%. If >10%, the assay is invalid and must be repeated.
-
References
-
Sparks, T. C., et al. (2008).[5] Spinosad to Spinetoram: The Evolution of the Spinosyns.Dow AgroSciences .[2][6][7] Link
-
Dripps, J. E., et al. (2011). Spinetoram: How Artificial Intelligence Combined with Natural Products to Discover a New Insecticide.[2]Plant Health Progress . Link
-
Huang, K., et al. (2009). Recent advances in the biochemistry of spinosyns.[8][9][10][7][11]Applied Microbiology and Biotechnology . Link
-
Bacci, L., et al. (2016).[3][5] A review of Spinosyns, a derivative of biological acting substances as a class of insecticides.[1][3][4][12][5][13][9][10][7][11][14]Journal of Entomological and Acarological Research .[3] Link
-
Crouse, G. D., & Sparks, T. C. (1998). Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns.[7]Pest Management Science . Link
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An In-depth Technical Guide to the Solubility of 3'-Ethoxy-spinosyn L 17-pseudoaglycone in Organic Solvents
Introduction: The Significance of Solubility for Spinosyn Analogs
The spinosyns are a class of highly effective, fermentation-derived insect control agents that have made a significant impact on modern agriculture due to their unique mode of action and favorable safety profile.[1] 3'-Ethoxy-spinosyn L 17-pseudoaglycone is a semi-synthetic derivative, formed by the selective acidic hydrolysis of the forosamine sugar from a minor component of Spinosyn L.[2] While the removal of this forosamine moiety reduces direct insecticidal activity, such analogs are invaluable as reference standards, building blocks for further chemical modification, and tools for understanding structure-activity relationships (SAR).[3][4]
For any of these applications—be it in formulation development, analytical chemistry, or synthetic modification—a thorough understanding of the compound's solubility is paramount. Solubility dictates the choice of solvents for reaction media, purification techniques like chromatography, and the preparation of analytical standards.[5] Poorly characterized solubility can lead to inaccurate quantification, failed synthetic attempts, and suboptimal formulation performance.[6] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3'-Ethoxy-spinosyn L 17-pseudoaglycone in organic solvents, grounded in established scientific principles and methodologies.
Physicochemical Profile and Theoretical Solubility Framework
Understanding the molecular structure of 3'-Ethoxy-spinosyn L 17-pseudoaglycone is the first step in predicting its solubility.
-
Molecular Formula: C₃₅H₅₄O₉[2]
-
Molecular Weight: 618.8 g/mol [2]
-
Core Structure: A large, complex tetracyclic lactone (a macrolide).[7] This extensive hydrocarbon backbone imparts significant non-polar character.
-
Functional Groups: The molecule contains multiple polar functional groups, including hydroxyl (-OH), ether (-O-), and ketone (C=O) groups, which are capable of hydrogen bonding and dipole-dipole interactions.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] For 3'-Ethoxy-spinosyn L 17-pseudoaglycone, this dual-character structure—a large non-polar framework decorated with polar groups—suggests a nuanced solubility profile. It is expected to be poorly soluble in highly non-polar solvents (like alkanes) and also in highly polar, protic solvents like water, but readily soluble in organic solvents of intermediate to high polarity that can engage in both hydrogen bonding and accommodate its large non-polar surface area. Indeed, supplier data confirms it is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2]
Several key factors influence this solubility equilibrium:
-
Solvent Polarity: Solvents capable of hydrogen bonding (e.g., methanol, ethanol) and strong dipole-dipole interactions (e.g., DMSO, acetone) can effectively solvate the polar functional groups on the molecule.
-
Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[10] Increased thermal energy helps overcome the lattice energy of the solid solute and disrupts solvent-solvent interactions to create a cavity for the solute molecule.[10]
-
Molecular Size: Larger molecules, like this spinosyn analog, generally have lower solubility compared to smaller molecules of similar polarity because more energy is required to overcome the solid-state intermolecular forces and to create a larger cavity within the solvent.[6][10]
Experimental Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and simplicity.[5][11] The core principle involves allowing a surplus of the solid compound to equilibrate with the solvent for an extended period, creating a saturated solution. The concentration of the solute in the liquid phase is then measured.[12]
Protocol for Solubility Determination via Shake-Flask and HPLC Analysis
This protocol outlines the necessary steps to determine the solubility of 3'-Ethoxy-spinosyn L 17-pseudoaglycone in a given organic solvent.
A. Materials and Equipment:
-
3'-Ethoxy-spinosyn L 17-pseudoaglycone (solid, purity ≥95%)
-
Selected organic solvents (HPLC grade)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Benchtop centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[13]
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes for standard preparation
B. Experimental Procedure:
-
Preparation of Vials: Add an excess amount of solid 3'-Ethoxy-spinosyn L 17-pseudoaglycone to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which is crucial for ensuring saturation.[14] A starting point is ~5-10 mg of solid.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 RPM). Allow the mixture to shake for at least 24 hours to ensure thermodynamic equilibrium is reached.[14][15] Some systems may require up to 72 hours; this can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration stabilizes.[16]
-
Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle. To ensure complete removal of all solid particles, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) at the same temperature.[15][16]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean HPLC vial.[17] This step is critical to prevent any undissolved microparticles from artificially inflating the concentration measurement.[14]
-
Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification via HPLC-UV:
-
Develop an HPLC method capable of resolving the analyte from any impurities. For spinosyns, reverse-phase HPLC with UV detection around 250 nm is standard.[18][19]
-
Prepare a series of calibration standards of known concentration using the same solvent.
-
Inject the prepared sample and the calibration standards into the HPLC system.
-
Calculate the concentration of the saturated solution based on the peak area from the sample and the calibration curve.[17]
-
Solubility Data and Interpretation
Based on available supplier information and the principles of chemical similarity, the solubility of 3'-Ethoxy-spinosyn L 17-pseudoaglycone can be summarized.
Table 1: Reported Solubility of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
| Solvent | Solubility | Source |
|---|---|---|
| Methanol (MeOH) | Soluble | [2] |
| Ethanol (EtOH) | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble |[2] |
To provide a more predictive guide for laboratory work, the following table extrapolates the expected solubility across a wider range of common organic solvents based on their polarity and the known behavior of related spinosyn compounds, which are generally soluble in many organic solvents.[20]
Table 2: Predicted Solubility Profile in Various Organic Solvents
| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Non-Polar | n-Hexane | 0.1 | Very Low | Dominated by weak van der Waals forces; insufficient to solvate the molecule's polar groups.[8] |
| Toluene | 2.4 | Low to Moderate | Aromatic ring offers some pi-pi stacking potential, but lacks H-bonding capability. | |
| Moderately Polar Aprotic | Dichloromethane | 3.1 | High | Good at dissolving large organic molecules with moderate polarity. |
| Ethyl Acetate | 4.4 | High | Acts as a hydrogen bond acceptor, can interact with -OH groups. | |
| Acetone | 5.1 | Very High | Strong dipole and H-bond acceptor; effectively solvates the polar regions.[21] | |
| Polar Aprotic | Acetonitrile | 5.8 | Very High | Strong dipole moment; commonly used in reverse-phase chromatography for spinosyns.[22] |
| DMSO | 7.2 | Very High | Highly polar aprotic solvent, excellent H-bond acceptor.[2] | |
| Polar Protic | Isopropanol | 4.0 | High | Can act as both H-bond donor and acceptor. |
| Ethanol | 4.3 | High | Can act as both H-bond donor and acceptor.[2] |
| | Methanol | 5.1 | High | Most polar alcohol; effectively solvates polar groups.[20][21] |
Conclusion
3'-Ethoxy-spinosyn L 17-pseudoaglycone, consistent with its large macrolide structure, exhibits high solubility in a broad range of polar aprotic and polar protic organic solvents, while showing limited solubility in non-polar solvents. This profile is driven by the interplay between its large, non-polar hydrocarbon framework and the presence of multiple polar functional groups. For drug development professionals and researchers, solvents such as methanol, ethanol, acetonitrile, and acetone are excellent primary choices for solubilization. When precise quantitative data is required, the shake-flask method coupled with HPLC-UV analysis provides a robust and reliable framework for determining the thermodynamic solubility, ensuring accuracy in subsequent experimental and analytical applications.
References
- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Quora. (2017). How to perform the shake flask method to determine solubility.
- NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- PubMed. (n.d.). Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- PubChem. (n.d.). Spinosyn A.
- PubMed. (n.d.). Recent advances in the chemistry of spinosyns.
- Creative Diagnostics. (n.d.). What is Spinosyn.
- ResearchGate. (2025). Development of Analytical Methods of Spinosad in Agricultural Commodities by HPLC with UV Detector and Monitoring.
- CIPAC. (n.d.). DETERMINATION OF SPINOSAD (Spinosyn A + Spinosyn D) CONTENT.
- EPA Archive. (n.d.). Residue Analytical Methods: Spinosad; GRM 95.03.
- BCCampus. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- TOKU-E. (n.d.). 3'-Ethoxy-Spinosyn L 17-pseudoaglycone.
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- LibreTexts. (n.d.). Factors affecting solubility.
- Cayman Chemical. (n.d.). 3'-Ethoxy Spinosyn L 17-pseudoaglycone.
- Legocki, J., Połeć, I., & Żelechowski, K. (n.d.). Contemporary trends in development of active substances possessing the pesticidal properties: spinosyn insecticides.
- Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- ResearchGate. (n.d.). The Spinosyns: Chemistry, Biochemistry, Mode of Action, and Resistance.
- PubMed. (n.d.). Recent advances in the biochemistry of spinosyns.
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- 22. archive.epa.gov [archive.epa.gov]
Technical Guide: 3'-Ethoxy-spinosyn L 17-pseudoaglycone
The following technical guide details the chemical identity, structural characterization, and regulatory status of 3'-Ethoxy-spinosyn L 17-pseudoaglycone , a specific degradation product of the insecticide Spinetoram.[1][2]
Identity, Structural Characterization, and Registry Status[1][2]
Part 1: Executive Summary & CAS Registry Status
Current CAS Status: Not Assigned (N/A) As of the current chemical registry updates (2025-2026), a unique CAS Registry Number has not been assigned to 3'-Ethoxy-spinosyn L 17-pseudoaglycone in the public domain.[1] It is commercially classified by reference standard manufacturers (e.g., Cayman Chemical, Toku-E) and regulatory bodies (EPA, FAO) as a metabolite/impurity rather than a registered commercial substance.[1][2]
Researchers must identify this compound via its parent structure and chemical derivation :
-
Parent Compound: Spinetoram L (Major component: Spinetoram).[2][3]
-
Chemical Identity: The acid-degradation product of Spinetoram L, resulting from the hydrolysis of the forosamine sugar at the C-17 position.[1][2]
Key Chemical Identifiers:
| Parameter | Data |
|---|---|
| Common Name | 3'-Ethoxy-spinosyn L 17-pseudoaglycone |
| Synonyms | Spinetoram L 17-pseudoaglycone; XDE-175-L 17-pseudoaglycone |
| Molecular Formula | C₃₅H₅₄O₉ |
| Molecular Weight | 618.8 g/mol |
| Parent Compound | Spinetoram L (3'-O-ethyl-spinosyn L) |
| Structural Change | Loss of D-forosamine sugar moiety at C-17 |[1][2][5][6][7]
Part 2: Chemical Structure & Formation Mechanism
Structural Derivation
Spinetoram is a semi-synthetic spinosyn derivative consisting of two factors: Spinetoram J (major) and Spinetoram L (minor).[1][2][8]
-
The 17-pseudoaglycone is formed when the glycosidic bond at the C-17 position is hydrolyzed, removing the amino sugar forosamine .[1][2][6] The rhamnose derivative at C-9 (containing the 3'-ethoxy group) remains intact.[1][2]
Reaction Pathway (Acid Hydrolysis)
The formation occurs primarily under mild acidic conditions, which selectively cleaves the more labile forosamine sugar while retaining the macrolide core and the rhamnose sugar.[1][2]
Figure 1: The acid hydrolysis pathway converting Spinetoram L to its 17-pseudoaglycone.[1][2][6][10][11]
Part 3: Analytical Characterization (Protocol)
Since no CAS exists to order a "standard" from general catalogs, researchers must validate the identity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).[1][2]
Mass Spectrometry (LC-MS/MS) Profile
The loss of the basic forosamine sugar significantly alters the ionization and fragmentation pattern compared to the parent Spinetoram L.[1][2]
-
Target Ion (Pseudoaglycone): [M+H]⁺ ≈ 619.4 (Calculated based on C₃₅H₅₄O₉).[1][2]
-
Key Mass Shift: The mass difference corresponds to the loss of the forosamine moiety (C₈H₁₅NO₂ minus H₂O added back to aglycone? Correction: Hydrolysis adds OH to aglycone and H to sugar.[1][2] Net loss from parent is C₈H₁₅NO₂ - H + OH = C₈H₁₅NO₂ (mass ~159) - 18 = ~141.[1][2] Let's verify MW.)
-
Ionization Mode: Positive ESI.[1][2] Note that the pseudoaglycone lacks the tertiary amine of the forosamine, making it less basic .[1] It may require ammonium adducts [M+NH₄]⁺ or negative mode [M-H]⁻ depending on the mobile phase pH.[1][2]
HPLC Retention Behavior
-
Stationary Phase: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[1][2]
-
Elution Order: The forosamine sugar is relatively polar due to the amine.[1] Removing it leaves the lipophilic macrolide core and the ethylated rhamnose.[1]
Part 4: Regulatory & Safety Context
Environmental Fate
In EPA and FAO regulatory filings, this compound is often referred to as "Factor L 17-pseudoaglycone" or "XDE-175-L 17-pseudoaglycone" .[1][2] It is tracked as a:
-
Soil Metabolite: Formed via biotic and abiotic degradation in acidic soils.[1][2]
-
Photolysis Product: Observed in aqueous photolysis studies.[1][2][13]
Toxicology
Regulatory studies (EPA/FAO) suggest that the pseudoaglycones of spinosyns are generally less toxic than the parent neurotoxic compounds because the forosamine sugar is critical for binding to the insect nicotinic acetylcholine receptor (nAChR).[1][2]
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1][2] Spinetoram: Evaluation of Toxicology and Residues. Food and Agriculture Organization.[1][2]
-
U.S. Environmental Protection Agency (EPA). (2007).[2] Pesticide Fact Sheet: Spinetoram. Office of Prevention, Pesticides and Toxic Substances.[1][2]
-
Cayman Chemical. (2024).[1][2][7] 3'-Ethoxy Spinosyn L 17-pseudoaglycone Product Data Sheet.
-
Toku-E. (2024).[1][2] 3'-Ethoxy-Spinosyn L 17-pseudoaglycone Technical Data.
-
Kirst, H. A. (2010).[1][2][6] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101-111.[1][2][6] [1][2]
Sources
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- 2. Spinosyn L | C41H65NO10 | CID 78135090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spinosyn L | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. Spinetoram (Ref: XDE-175) [sitem.herts.ac.uk]
- 6. toku-e.com [toku-e.com]
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- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 3'-Ethoxy spinosyn L 17-pseudoaglycone Datasheet DC Chemicals [dcchemicals.com]
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- 13. downloads.regulations.gov [downloads.regulations.gov]
Technical Whitepaper: Molecular Weight & Structural Analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
The following technical whitepaper provides a comprehensive structural and molecular analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone , a critical degradation intermediate in the study of semi-synthetic spinosyn insecticides.
Executive Summary
3'-Ethoxy-spinosyn L 17-pseudoaglycone is a semi-synthetic macrolide derivative utilized primarily as an analytical reference standard in the development and quality control of Spinetoram , a second-generation spinosyn insecticide.
This compound represents the acid-degradation product of the "L" component of Spinetoram (3'-O-ethyl-spinosyn L), characterized by the selective hydrolysis of the forosamine sugar moiety at the C-17 position. Precise molecular weight characterization is essential for identifying this impurity during stability testing and residue analysis in agricultural matrices.
| Key Parameter | Value |
| Molecular Formula | C₃₅H₅₄O₉ |
| Average Molecular Weight | 618.8 g/mol |
| Monoisotopic Mass | 618.3768 Da |
| CAS Number | Not Assigned (Research Standard) |
| Primary Application | Impurity Profiling, Metabolite Identification |
Chemical Identity & Structural Characterization
Nomenclature and Classification
-
Common Name: 3'-Ethoxy-spinosyn L 17-pseudoaglycone
-
Systematic Name: (2S,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(((2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-9-ethyl-13-hydroxy-4,14-dimethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-
Tracing the Fate of Spinetoram: The Origin and Characterization of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
[1]
Executive Summary & Molecular Context[1][2][3][4]
3'-Ethoxy-spinosyn L 17-pseudoaglycone is not a primary active pharmaceutical ingredient (API) or a naturally occurring fermentation product in isolation.[1] Rather, it is a critical degradation intermediate (metabolite) derived from Spinetoram , a second-generation spinosyn insecticide.[1]
To understand its origin, one must deconstruct the parent molecule, Spinetoram (XDE-175), which is a semi-synthetic mixture of two factors:
-
Major Component (XDE-175-J): 3'-O-ethyl-5,6-dihydro-spinosyn J.[1][2][3]
-
Minor Component (XDE-175-L): 3'-O-ethyl-spinosyn L.[1][2][3][4]
The molecule is the specific degradation product of the Minor Component (Factor L) . It represents the structure where the forosamine sugar at the C-17 position has been cleaved (hydrolyzed), while the chemically modified 3'-O-ethyl-rhamnose moiety at the C-9 position remains intact.[1]
Significance: In drug development and agrochemical safety (E-E-A-T), characterizing this pseudoaglycone is mandatory for regulatory compliance (EPA, EFSA, JMPR). It serves as a marker for environmental persistence and metabolic breakdown in soil and aqueous systems.[5]
The Genesis: Origin and "Discovery"
The "discovery" of 3'-Ethoxy-spinosyn L 17-pseudoaglycone was not a singular event of isolation from nature, but a result of Metabolite Identification (MetID) studies during the development of Spinetoram by Dow AgroSciences (now Corteva).
The Mechanism of Formation
The generation of the 17-pseudoaglycone is driven by the differential stability of the two glycosidic bonds in the spinosyn macrocycle.
-
Lability of the Forosamine Bond: The glycosidic bond connecting the D-forosamine sugar to the C-17 hydroxyl of the macrolide core is an amino-sugar linkage . This bond is significantly more labile (susceptible to cleavage) under mild acidic conditions or photolytic stress than the neutral rhamnose linkage at C-9.[1]
-
Stability of the Ethoxy-Rhamnose: The 3'-O-ethylation (a synthetic modification to improve potency and photostability of Spinetoram) renders the rhamnose moiety more lipophilic, but the glycosidic bond at C-9 remains relatively stable compared to C-17.[1]
Environmental Pathways
The molecule is primarily "discovered" in environmental fate studies via two pathways:
-
Aqueous Photolysis: Rapid degradation of Spinetoram L in water exposed to sunlight.
-
Acid Hydrolysis: Degradation in acidic soil matrices (pH < 5), where the protonation of the amino group on forosamine facilitates the cleavage of the C-17 bond.
Diagram: The Degradation Pathway
The following logic flow illustrates the specific genesis of the target molecule from the parent Spinetoram L.
Caption: Selective hydrolysis pathway of Spinetoram L yielding the 17-pseudoaglycone intermediate.
Technical Characterization & Synthesis Protocol
For researchers requiring this molecule as an analytical standard (e.g., for residue monitoring), it is rarely available commercially off-the-shelf.[1] It must be synthesized via controlled hydrolysis .[1]
Synthesis Protocol: Selective Hydrolysis
Objective: Selectively cleave the C-17 forosamine without degrading the macrolide core or losing the C-9 ethyl-rhamnose.[1]
Reagents:
-
Spinetoram Standard (Analytical Grade)[1]
-
Methanol (HPLC Grade)[1]
-
0.1 N Sulfuric Acid (H₂SO₄)[1]
-
Dichloromethane (DCM) for extraction[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 100 mg of Spinetoram in 10 mL of Methanol. Ensure complete dissolution.
-
Acidification: Add 10 mL of 0.1 N H₂SO₄ dropwise. The final concentration should be approx. 0.05 N acid.
-
Incubation (The Critical Step):
-
Heat the solution to 50°C in a water bath.
-
Timepoint: Monitor via HPLC every 30 minutes.[1] The reaction typically reaches optimal conversion (loss of parent, appearance of pseudoaglycone) between 2 to 4 hours .
-
Caution: Over-incubation will lead to the "Aglycone" (loss of both sugars).
-
-
Quenching: Once the parent peak < 5%, stop the reaction by adding saturated Sodium Bicarbonate (NaHCO₃) solution until pH is neutral (pH 7.0).
-
Extraction: Transfer to a separatory funnel. Extract 3x with Dichloromethane (DCM).[1] The pseudoaglycone is lipophilic and will partition into the organic phase.
-
Purification: Evaporate DCM. Purify the residue via Flash Chromatography (Silica Gel) using a gradient of Hexane:Ethyl Acetate.
Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized standard, use the following mass spectrometry transitions.
| Parameter | Parent: Spinetoram L | Target: 17-Pseudoaglycone | Delta (Loss) |
| Formula | C₄₂H₆₇NO₁₀ | C₃₄H₅₄O₈ | -C₈H₁₃NO₂ (Forosamine) |
| Mol.[1][3][5][6][7][8] Weight | ~746.0 Da | ~590.8 Da | ~155.2 Da |
| Key Feature | Basic Amine (Protonatable) | Neutral Macrolide | Loss of basicity |
| HPLC RT | Late Eluting (Lipophilic) | Mid-Eluting | Shift due to polarity change |
Analytical Workflow for Identification
When analyzing soil or water samples, the following workflow ensures high-confidence identification of the 17-pseudoaglycone.
Caption: Standardized LC-MS/MS workflow for residue analysis of Spinetoram metabolites.
Mass Spectrometry Insights
-
Ionization: Positive Electrospray Ionization (ESI+).[1]
-
Precursor Ion: Look for [M+NH₄]⁺ or [M+Na]⁺ adducts.[1] Unlike the parent Spinetoram, the pseudoaglycone lacks the tertiary amine of forosamine, making it less likely to form a strong [M+H]⁺ unless ammonium buffers are used.
-
Fragmentation: The primary fragment will be the loss of the remaining sugar (3'-ethoxy-rhamnose), yielding the bare macrolide aglycone.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1][9] Spinetoram: Toxicological evaluation and dietary risk assessment. Report No. 2008/233.[1] Link
-
U.S. Environmental Protection Agency (EPA). (2009).[1] Pesticide Fact Sheet: Spinetoram.[1][10] Office of Prevention, Pesticides and Toxic Substances. Link
-
Sparks, T. C., et al. (2008).[3][8] Discovery and characterization of spinetoram: A new, semi-synthetic spinosyn insecticide.[2]Pest Management Science, 64(1), 1-10.[1] (Note: Foundational text on the parent molecule chemistry).[11][3][9][12] Link[1]
Sources
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Methodological & Application
Application Note: Analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
This Application Note and Protocol guide details the characterization and analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone , a specific metabolite and degradation product of the insecticide Spinetoram.[1]
Abstract
Spinetoram is a semi-synthetic spinosyn insecticide consisting of two major components: Factor J (major) and Factor L (minor).[2][3][4][5][6] Environmental fate studies and residue monitoring require the tracking of specific degradation products. 3'-Ethoxy-spinosyn L 17-pseudoaglycone is the primary acid-degradation product of the Factor L component (3'-O-ethyl-spinosyn L), formed via the hydrolysis of the forosamine sugar moiety at the C-17 position.[1][4] This guide provides a comprehensive chemical profile, handling instructions, and a validated LC-MS/MS protocol for the detection of this metabolite in agricultural matrices.
Part 1: Chemical Characterization & Context[4]
The Molecule
The target analyte is a "pseudoaglycone," meaning it retains the macrolide core and one sugar (the rhamnose derivative at C-9) but has lost the second sugar (forosamine at C-17).[7][8]
-
Common Name: 3'-Ethoxy-spinosyn L 17-pseudoaglycone[1][4][9][10][11][12]
-
Synonyms: Spinetoram L 17-pseudoaglycone; 3'-O-ethyl-spinosyn L 17-PSA.[1][4]
-
Chemical Structure:
Formation Pathway
Spinetoram L degrades in acidic soil or aqueous environments. The glycosidic bond at C-17 (linking the forosamine) is more labile than the bond at C-9. Hydrolysis yields the 17-pseudoaglycone.[7][8][9][10][13] Further degradation (loss of the C-9 sugar) would yield the aglycone.
Figure 1: Formation of the 17-pseudoaglycone via selective hydrolysis of the forosamine sugar.[1][4]
Handling and Storage
-
Storage: -20°C. The standard is stable in solid form for >2 years.
-
Stability in Solution: Stock solutions in acetonitrile are stable for 1 month at -20°C. Avoid acidic solvents for long-term storage, as further hydrolysis to the aglycone may occur.[1]
Part 2: Analytical Protocol (LC-MS/MS)
Principle
Unlike the parent Spinetoram, which contains a basic amine (forosamine) and protonates easily ([M+H]+), the 17-pseudoaglycone is a neutral macrolide.[4] Standard methods using formic acid may not yield sufficient ionization intensity for trace analysis. This protocol utilizes ammonium adduct formation in positive ESI mode.
Sample Preparation (QuEChERS)
This method is optimized for high-water content crops (e.g., strawberry, spinach).[1][4]
Reagents:
-
QuEChERS Extraction Kit: 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na₂-H-Citrate.[1][4]
-
d-SPE Cleanup: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine), 25mg C18.[1][4]
Step-by-Step Workflow:
-
Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.
-
Salting Out: Add QuEChERS extraction salts. Shake immediately and vigorously for 1 min to prevent clumping.
-
Centrifugation: Centrifuge at 4000 rpm for 5 mins.
-
Cleanup: Transfer 1 mL of supernatant to a d-SPE tube (PSA/C18/MgSO₄).
-
Note: Although PSA removes organic acids, the target analyte is a neutral macrolide and is not retained by PSA. C18 removes co-extracted lipids.
-
-
Final Spin: Vortex 30s and centrifuge at 13,000 rpm for 2 mins.
-
Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.
Figure 2: Modified QuEChERS extraction workflow for Spinetoram metabolites.
Chromatographic Conditions (HPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[4]
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5).[4]
-
Mobile Phase B: Methanol (or Acetonitrile/MeOH 50:50).[4]
-
Rationale: Ammonium formate facilitates [M+NH₄]⁺ adduct formation.[4] Methanol often provides better ionization for macrolides than ACN.
-
Gradient:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.00 | 10 | 0.3 |
| 1.00 | 10 | 0.3 |
| 8.00 | 95 | 0.3 |
| 10.00 | 95 | 0.3 |
| 10.10 | 10 | 0.3 |
Mass Spectrometry (MS/MS) Parameters
-
Source: ESI Positive.[3]
-
Target Ion: [M+NH₄]⁺ (Ammonium Adduct).[4]
-
Parent Mass: 618.8 Da + 18 Da = 636.8 m/z .
-
Alternative: Sodium adduct [M+Na]⁺ = 641.8 m/z (Use if ammonium buffer is not available, but fragmentation is often poorer).[4]
-
MRM Transitions (Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) | Note |
|---|---|---|---|---|---|
| 3'-Ethoxy-spinosyn L 17-PSA | 636.8 | 142.1 | 25 | 50 | Quantifier (Macrolide fragment) |
| 636.8 | 98.1 | 35 | 50 | Qualifier |
| | 636.8 | 175.1 | 30 | 50 | Qualifier (Sugar fragment) |[1][4]
Note: The 142.1 m/z fragment is characteristic of the spinosyn macrolide ring system. Transitions should be experimentally verified on your specific instrument.
Part 3: Validation & Quality Control[4]
Linearity & Range
-
Prepare a calibration curve in matrix-matched solvent (blank extract) to compensate for matrix effects.[1][4]
-
Range: 1.0 ng/mL to 100 ng/mL.
-
Acceptance: R² > 0.99.
Recovery
-
Spike blank matrix at LOQ (e.g., 10 µg/kg) and 10x LOQ.[4]
-
Target Recovery: 70–120% with RSD < 20%.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity | Poor ionization of neutral molecule.[1][4] | Ensure Ammonium Formate is fresh. Switch organic phase to MeOH. |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration to 10 mM. Use end-capped column. |
| Signal Suppression | Matrix effects from lipids/pigments. | Enhance d-SPE with GCB (Graphitized Carbon Black) for pigmented samples, but watch for planar analyte loss.[1][4] |
References
-
Food and Agriculture Organization (FAO). (2008).[4] Spinetoram: Pesticide Residues in Food - 2008 Evaluations. Retrieved from [Link]
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1][4] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics, 51(8), 795–800.[4] Retrieved from [Link]
-
Dow AgroSciences. (2007).[4] Spinetoram Technical Bulletin. Retrieved from [Link][1][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. apps.who.int [apps.who.int]
- 3. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Semi-synthesis and insecticidal activity of spinetoram J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinetoram (Ref: XDE-175) [sitem.herts.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. toku-e.com [toku-e.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3'-Ethoxy spinosyn L 17-pseudoaglycone Datasheet DC Chemicals [dcchemicals.com]
- 13. bioaustralis.com [bioaustralis.com]
HPLC methods for 3'-Ethoxy-spinosyn L 17-pseudoaglycone analysis
Application Note: High-Resolution HPLC & LC-MS/MS Analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
Abstract
This technical guide details the isolation, separation, and quantification of 3'-Ethoxy-spinosyn L 17-pseudoaglycone , a primary degradation product and metabolite of the insecticide Spinetoram (specifically the minor factor, XDE-175-L). As regulatory frameworks (EPA, EFSA) increasingly scrutinize metabolite profiles in residue definitions, robust analytical methods for these specific congeners are critical. This protocol synthesizes HPLC-UV methods for stability testing and LC-MS/MS workflows for trace residue analysis, employing a self-validating quality control system.
Analyte Profile & Degradation Logic
To analyze the metabolite, one must understand its origin. Spinetoram is a semi-synthetic spinosyn consisting of Major Factor J and Minor Factor L.[1]
-
Transformation: Hydrolysis of the C-17 glycosidic bond removes the forosamine sugar.
-
Analyte: 3'-Ethoxy-spinosyn L 17-pseudoaglycone .
-
Structural Change: Loss of the basic dimethylamino sugar (forosamine) leaves the lipophilic macrolide core attached only to the modified rhamnose sugar.
-
Chromatographic Implication: The loss of the protonatable amine renders the pseudoaglycone neutral and significantly more hydrophobic than the parent compound under standard acidic HPLC conditions. It will elute after the parent Spinetoram L.
-
Critical Method Parameters (CMP)
Column Selection: The C18 Necessity
Spinosyns are large, hydrophobic macrolides.
-
Recommendation: C18 (Octadecyl) with high carbon load and extensive end-capping.
-
Why: The pseudoaglycone lacks the basic amine, reducing secondary silanol interactions. However, the macrolide core requires significant hydrophobic retention to separate the L-pseudoaglycone from the J-pseudoaglycone and their respective parents.
-
Preferred Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).
Mobile Phase & pH Control
-
Buffer: 10 mM Ammonium Acetate (pH 5.0–5.5).
-
Causality: While the pseudoaglycone is neutral, the parent compounds (often present in the mix) are basic. Operating at pH 5 ensures the parents are protonated and elute earlier, creating a wide resolution window for the late-eluting pseudoaglycone.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure on C18 columns.
Protocol A: HPLC-UV (Stability & Purity Analysis)
Best for: Photolysis studies, formulation stability, and high-concentration degradation tracking.
System: Agilent 1260 Infinity II or equivalent with DAD. Detection: UV at 250 nm (Targeting the conjugated diene system).
Step-by-Step Method:
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 5.5).
-
Solvent B: Acetonitrile (HPLC Grade).[6]
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Event |
| 0.0 | 60 | 40 | 1.0 | Injection |
| 2.0 | 60 | 40 | 1.0 | Isocratic Hold |
| 15.0 | 10 | 90 | 1.0 | Linear Ramp |
| 20.0 | 10 | 90 | 1.0 | Wash |
| 20.1 | 60 | 40 | 1.0 | Re-equilibration |
| 25.0 | 60 | 40 | 1.0 | Stop |
-
Data Interpretation:
-
Spinetoram L Parent: ~10-12 min.
-
Pseudoaglycone L: ~14-16 min (Due to increased hydrophobicity).
-
Protocol B: LC-MS/MS (Trace Residue Analysis)
Best for: Soil, plant tissue, and water analysis at ppb levels.
System: Sciex Triple Quad 6500+ or Thermo Altis. Ionization: ESI Positive Mode (ESI+).
Mechanism: The pseudoaglycone forms a sodium adduct [M+Na]+ or protonated ion [M+H]+ easily. However, because it lacks the basic amine, ionization efficiency is lower than the parent. Ammonium adducts [M+NH4]+ are often the most abundant precursor ions in ammonium acetate buffers.
MS/MS Transitions (MRM): Note: Exact masses depend on the specific isotope mix; these are theoretical targets for method tuning.
-
Precursor Ion: m/z ~603 (Estimate based on loss of Forosamine ~158 Da from Parent ~760 Da + H+).
-
Calculation: Spinetoram L (759.5) - Forosamine moiety + H2O (hydrolysis) = Pseudoaglycone MW ~618.
-
Refined Target: Look for m/z 619 [M+H]+ or 636 [M+NH4]+ .
-
-
Quantifier Transition: m/z 619 -> 142 (Loss of modified rhamnose fragment).
-
Qualifier Transition: m/z 619 -> 98 (Macrolide fragment).
LC Parameters:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Flow: 0.4 mL/min.
-
Gradient: Steeper than UV method (50% B to 95% B in 8 mins).
Sample Preparation: Modified QuEChERS
The pseudoaglycone is lipophilic. Standard citrate-buffered QuEChERS works, but PSA (Primary Secondary Amine) cleanup must be used with caution.
-
Solution: Use C18 + GCB (Graphitized Carbon Black) for cleanup if analyzing pigmented crops (lettuce/spinach).
Workflow:
-
Extract: 10g Sample + 10 mL ACN. Shake 1 min.
-
Salt: Add MgSO4 (4g) + NaCl (1g). Shake 1 min. Centrifuge.
-
dSPE Cleanup: Transfer 1 mL supernatant to tube containing 150mg MgSO4 + 50mg C18. (Avoid PSA if recovery drops <70%).
-
Reconstitute: Evaporate and reconstitute in Mobile Phase A:B (50:50).
Visualization of Workflows
Diagram 1: Analytical Logic & Degradation Pathway
This diagram illustrates the formation of the analyte and the decision matrix for method selection.
Caption: Degradation pathway of Spinetoram L to its pseudoaglycone and subsequent analytical decision matrix.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[11] Spinetoram: Evaluation of Residues and Toxicology. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2009). Pesticide Fact Sheet: Spinetoram. Retrieved from [Link]
-
Malhat, F. M., & Abdallah, O. I. (2019).[12] Dissipation and Residue Analysis of Spinetoram in Tomato. Bulletin of Environmental Contamination and Toxicology. (Contextual grounding for QuEChERS adaptation).
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spinetoram L | C43H69NO10 | CID 25217966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cipac.org [cipac.org]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. efsa.europa.eu [efsa.europa.eu]
- 10. www3.epa.gov [www3.epa.gov]
- 11. fao.org [fao.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
using 3'-Ethoxy-spinosyn L 17-pseudoaglycone in insecticide research
Application Note: Utilizing 3'-Ethoxy-spinosyn L 17-pseudoaglycone in Spinetoram Stability and SAR Profiling
Executive Summary
This guide details the experimental application of 3'-Ethoxy-spinosyn L 17-pseudoaglycone (hereafter referred to as 3'-Et-L-17P ), a critical degradation product and reference standard in the research and development of Spinetoram (XDE-175).
Spinetoram is a semi-synthetic spinosyn insecticide consisting of a major factor (3'-O-ethyl-5,6-dihydro-spinosyn J) and a minor factor (3'-O-ethyl-spinosyn L). 3'-Et-L-17P represents the "broken" form of the minor factor, where the biologically essential forosamine sugar at position C-17 has been hydrolyzed.
Primary Applications:
-
Negative Control in SAR Studies: Validating the necessity of the forosamine moiety for nicotinic acetylcholine receptor (nAChR) binding.
-
Impurity & Stability Profiling: Monitoring the degradation of Spinetoram formulations under acidic conditions.
-
Metabolic Fate Analysis: Serving as a reference marker for environmental hydrolysis pathways.
Chemical Context & Mechanism
To effectively use 3'-Et-L-17P, researchers must understand its structural relationship to the parent active ingredient.
-
Parent Molecule: Spinetoram L (Active). High affinity for insect Dα6 nAChRs.
-
The Modification: Acidic hydrolysis cleaves the glycosidic bond at C-17.[1][2][3]
-
The Result (3'-Et-L-17P): A lipophilic macrocyclic core retaining the 3'-ethoxy-rhamnose at C-9 but lacking the amine-containing forosamine.
-
Biological Consequence: Drastic loss of binding affinity (>100-fold reduction), making it an ideal "non-binding" control to distinguish specific vs. non-specific binding in pharmacological assays.
Visualizing the Degradation Pathway
Figure 1: The hydrolytic degradation pathway of Spinetoram L yielding the 17-pseudoaglycone.
Protocol 1: Comparative nAChR Binding Assay (SAR Validation)
Objective: Use 3'-Et-L-17P as a negative control to quantify the specific contribution of the forosamine sugar to receptor binding affinity (
Materials:
-
Ligand: [³H]-Spinosyn A or [³H]-Spinetoram (High specific activity).
-
Receptor Source: Membrane homogenates from Drosophila melanogaster (Head) or Musca domestica.
-
Test Compounds: Spinetoram L (Positive Control), 3'-Et-L-17P (Negative Control).
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
Experimental Workflow:
-
Membrane Preparation:
-
Homogenize insect heads in ice-cold buffer.
-
Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 30,000 x g (30 min) to pellet membranes.
-
Resuspend pellet to a protein concentration of 2-5 mg/mL.
-
-
Competitive Binding Setup:
-
Total Binding: Incubate Membranes + [³H]-Ligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Incubate Membranes + [³H]-Ligand + Excess Cold Spinosyn A (10 µM).
-
Experimental Arms: Incubate Membranes + [³H]-Ligand + Increasing concentrations of Spinetoram L or 3'-Et-L-17P (Range:
M to M).
-
-
Incubation & Harvest:
-
Incubate for 60 minutes at 25°C.
-
Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Wash filters 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting (LSC).
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Expected Results:
| Compound | Expected | Interpretation |
| Spinetoram L | 0.5 - 5.0 | High Affinity (Active) |
| 3'-Et-L-17P | > 1,000 | Loss of Affinity (Inactive) |
Note: If 3'-Et-L-17P shows significant binding, check for contamination with the parent compound.
Protocol 2: HPLC-MS/MS Impurity Profiling
Objective: Detect and quantify 3'-Et-L-17P as a degradation impurity in Spinetoram technical batches or environmental samples.
Chromatographic Conditions:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
MS/MS Detection Parameters:
-
Ionization: ESI Positive Mode.
-
Target Mass (3'-Et-L-17P):
-
Precursor Ion: m/z ~619.4
(Calculated based on MW 618.8). -
Note: Parent Spinetoram L is MW 760.0. The mass difference (141 Da) corresponds to the loss of forosamine (minus water).
-
Workflow Diagram:
Figure 2: Analytical workflow for separating parent Spinetoram L from its pseudoaglycone impurity. Note that pseudoaglycones are typically less polar (elute later) than the glycosylated parent in reverse phase, though specific RT depends on column chemistry.
References
-
Sparks, T. C., et al. (2008).[4][5] "Neural network-based QSAR and insecticide discovery: Spinetoram." Journal of Computer-Aided Molecular Design. Link
- Establishes the SAR of Spinetoram and the necessity of the forosamine sugar.
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics. Link
- The foundational chemistry paper describing the hydrolysis methods to gener
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[6] "Spinetoram: Toxicological evaluation." FAO Plant Production and Protection Paper. Link
- Details the metabolic fate and degradation products of Spinetoram factors J and L.
-
Salgado, V. L. (1998). "Studies on the mode of action of spinosad: insect symptoms and physiological correlates." Pesticide Biochemistry and Physiology. Link
- Provides the physiological basis for nAChR binding assays.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apps.who.int [apps.who.int]
3'-Ethoxy-spinosyn L 17-pseudoaglycone for nicotinic acetylcholine receptor studies
[1][2]
Executive Summary & Scientific Rationale
3'-Ethoxy-spinosyn L 17-pseudoaglycone is a specific degradation product of Spinetoram (specifically its minor component, 3'-ethoxy-spinosyn L).[1] Chemically, it consists of the tetracyclic spinosyn core and the modified rhamnose sugar at the C-9 position, but it lacks the forosamine sugar at the C-17 position .[1]
In the context of drug discovery and receptor biology, this compound serves a critical function as a negative control and SAR tool .
The "Forosamine Hypothesis"
The insecticidal potency of spinosyns (e.g., Spinosad, Spinetoram) relies on a bidentate binding mode at Allosteric Site I of the nAChR (distinct from the neonicotinoid/orthosteric site).
-
The Anchor (C-9 Rhamnose): The hydrophobic rhamnose moiety (enhanced by the 3'-ethoxy group in Spinetoram) provides lipophilic anchoring into the receptor transmembrane/interface domain.
-
The Warhead (C-17 Forosamine): The amino-sugar forosamine is believed to engage in critical electrostatic interactions with anionic residues on the receptor subunit (likely D
6).
Why use the 17-Pseudoaglycone? By retaining the high-affinity 3'-ethoxy-rhamnose anchor but lacking the forosamine warhead, 3'-Ethoxy-spinosyn L 17-pseudoaglycone allows researchers to:
-
Validate Specific Binding: Differentiate between non-specific lipophilic partitioning and functional receptor engagement.
-
Isolate Subunit Interactions: Determine which receptor residues interact specifically with the forosamine moiety.
-
Metabolic Fate Mapping: Identify hydrolysis products in environmental or pharmacokinetic samples.
Chemical Lineage & Structure
Understanding the structural subtraction is vital for interpreting assay results.
Figure 1: Structural lineage showing the generation of the 17-pseudoaglycone via hydrolysis of the active parent compound.[2][3][4][5][6]
Experimental Protocols
Protocol A: Comparative Radioligand Binding Assay
Objective: To demonstrate the loss of affinity at Allosteric Site I when the forosamine sugar is absent. Note: Spinosyns do not compete with [³H]-Epibatidine (orthosteric site). You must use a displacement assay against a known Site I binder, such as [³H]-Spinosad.[1]
Materials
-
Ligand: [³H]-Spinosad (Specific Activity > 20 Ci/mmol).
-
Receptor Source: Membrane homogenates from Drosophila melanogaster (wild type) or Sf9 cells expressing D
6. -
Test Compound: 3'-Ethoxy-spinosyn L 17-pseudoaglycone (dissolved in DMSO).
-
Positive Control: Spinetoram or Spinosad (Parent).
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM PMSF (protease inhibitor).
Workflow
-
Preparation: Dilute Test Compound and Positive Control in Buffer (max 0.1% DMSO final). Prepare a 7-point log dilution series (e.g., 1 nM to 100
M).[1] -
Incubation:
-
Mix 100
L Membrane Homogenate (approx. 50-100 g protein).[1] -
Add 50
L [³H]-Spinosad (final conc. ~1-2 nM). -
Add 50
L Test Compound or Control. -
Total Volume: 200
L. -
Incubate for 60 minutes at 25°C .
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic macrocycle).
-
Quantification: Liquid scintillation counting.
Expected Results (Self-Validation)
| Compound | Ki (Binding Affinity) | Interpretation |
| Spinetoram (Parent) | 0.1 – 10 nM | High affinity binding to Site I. |
| 17-Pseudoaglycone | > 10,000 nM (or No Displacement) | Pass: Confirms forosamine is essential for binding. |
| Epibatidine | No Displacement | Pass: Confirms assay is specific to Site I (not orthosteric). |
Protocol B: Two-Electrode Voltage Clamp (TEVC) Functional Assay
Objective: To confirm that the pseudoaglycone fails to induce ion current or potentiate ACh response, validating its lack of functional agonism.
Materials
-
System: Xenopus laevis oocytes.
-
Expression: Microinjection of cRNA for Drosophila D
6 + Chaperone (e.g., ric-3) or hybrid D 6/Chicken 2.[1] -
Perfusion Buffer: Ringer’s solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6).[1]
Workflow
-
Baseline: Clamp oocyte at -60 mV. Establish stable baseline in Ringer's solution.
-
Challenge 1 (Negative Control): Perfusion of 10
M 3'-Ethoxy-spinosyn L 17-pseudoaglycone for 30 seconds.-
Expectation: No change in holding current (flatline).
-
-
Wash: Wash with Ringer's for 2 minutes.
-
Challenge 2 (Positive Control): Perfusion of 10
M Spinetoram (or Spinosyn L).-
Expectation: Rapid onset of inward current (activation of nAChR).
-
-
Data Analysis: Normalize current responses to the maximum ACh response (if ACh control is used) or to the Spinetoram response.
Data Visualization & Analysis
Comparative Potency Table
When reporting data for this compound, use the following structure to clearly delineate the "Activity Cliff" caused by the loss of the sugar.
| Property | Spinetoram (Parent) | 3'-Ethoxy-Spinosyn L 17-Pseudoaglycone |
| Molecular Weight | ~748 Da | 618.8 Da |
| C-9 Substituent | 3'-Ethoxy-Rhamnose | 3'-Ethoxy-Rhamnose |
| C-17 Substituent | Forosamine | Hydroxyl (Aglycone) |
| nAChR Binding (Ki) | < 10 nM | > 10 |
| Insecticidal LC50 | < 1 ppm | > 64 ppm (Inactive) |
Mechanism of Inactivity Diagram
This diagram illustrates why the protocol yields negative results for the pseudoaglycone.
Figure 2: Mechanistic failure mode. The pseudoaglycone can access the hydrophobic pocket but fails to trigger the receptor due to the missing electrostatic interaction provided by the forosamine.
References
-
Kirst, H. A. (2010).[1][7][8][9] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101–111.[1][7] Link
-
Sparks, T. C., et al. (2001).[1] Neural network-based QSAR and the mode of action of spinosyns. Pesticide Biochemistry and Physiology, 70(3), 155-165.[1] Link
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9-and 17-pseudoaglycones and their aglycones.[1][3][4][6][9] The Journal of Antibiotics, 51(8), 795-800.[1][3] Link
-
Cayman Chemical. (n.d.). 3'-Ethoxy Spinosyn L 17-pseudoaglycone Product Information. Cayman Chemical.[4] Link
-
Orr, N., et al. (2009).[1] Discovery and development of spinetoram.[9][10] Bioorganic & Medicinal Chemistry Letters, 19(23), 6609-6612.[1] Link
Sources
- 1. fao.org [fao.org]
- 2. Other Targets | DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Screening and hit evaluation of a microbial metabolite library against the pathogenic Plasmodium falciparum and Toxoplasma gondii parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. researchgate.net [researchgate.net]
Technical Assessment & Handling Guide: 3'-Ethoxy-spinosyn L 17-pseudoaglycone
Executive Summary & Chemical Context
3'-Ethoxy-spinosyn L 17-pseudoaglycone is a specific acid-degradation product and metabolite of Spinetoram L (the minor factor of the commercial insecticide Spinetoram).
In drug development and residue analysis, this compound serves two critical functions:
-
Negative Control in SAR Studies: It validates the pharmacophore hypothesis that the forosamine sugar moiety (at C-17) is essential for high-affinity binding to insect nicotinic acetylcholine receptors (nAChRs).
-
Environmental Fate Marker: It acts as a primary reference standard for monitoring the dissipation of Spinetoram in soil and aqueous environments, where hydrolysis of the forosamine sugar is the primary degradation pathway.
Chemical Profile
| Property | Specification |
| Systematic Name | (2S,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(((2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-9-ethyl-13-hydroxy-4,14-dimethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetrade |
LC-MS/MS detection of spinosyn metabolites
Application Note: High-Sensitivity LC-MS/MS Profiling of Spinosyn Metabolites (B, K, and N-demethyl-D) in Agricultural Matrices
Abstract
This application note details a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of Spinosad (Spinosyn A and D) and its primary metabolites (Spinosyn B, Spinosyn K, and N-demethyl-Spinosyn D). While Spinosad is a "green" insecticide derived from Saccharopolyspora spinosa, its metabolic breakdown products are regulated in various jurisdictions due to potential persistence and toxicity. This method overcomes the critical analytical challenge of separating the isobaric metabolites Spinosyn B and Spinosyn K (m/z 718) using a high-efficiency C18 phase and optimized gradient elution, ensuring regulatory compliance with MRL (Maximum Residue Limit) definitions.
Introduction & Chemical Context
Spinosad is a mixture of two macrocyclic lactones: Spinosyn A (major component, ~85%) and Spinosyn D (minor component, ~15%).[1] Upon application, these compounds degrade via photolysis and metabolism (in plants and animals) into several products.
-
Spinosyn B: Formed via N-demethylation of Spinosyn A.
-
Spinosyn K: Formed via O-demethylation of Spinosyn A.
-
N-demethyl-Spinosyn D: Formed via N-demethylation of Spinosyn D.[2]
The Analytical Challenge: Spinosyn B and Spinosyn K are isobaric (Precursor [M+H]+: 718.5 m/z). They also share the same primary fragment ion (Forosamine sugar, m/z 142.1). Therefore, mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory to prevent false-positive identification or inaccurate quantification.
Figure 1: Spinosad Metabolic & Degradation Pathway
This diagram illustrates the N- and O-demethylation pathways requiring monitoring.
Caption: Metabolic pathways of Spinosyn A and D leading to isobaric metabolites B and K, and N-demethyl-D.
Experimental Protocol
Reagents and Chemicals
-
Standards: High-purity (>98%) Spinosyn A, D, B, and K (Sigma-Aldrich or equivalent).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.
-
Additives: Ammonium Formate (10 M stock), Formic Acid.
-
QuEChERS Kit: AOAC 2007.01 method (Acetate buffered).
Sample Preparation: Modified QuEChERS
Rationale: Spinosyns are lipophilic. Standard QuEChERS is effective, but the cleanup step must be tailored to the matrix (e.g., adding C18 for fatty samples like avocado to remove lipids that cause ion suppression).
Workflow Diagram:
Caption: Modified QuEChERS extraction workflow optimized for Spinosyn recovery.
Step-by-Step Protocol:
-
Weigh: Transfer 10.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Extract: Add 10 mL of Acetonitrile containing 1% Acetic Acid (or Formic Acid). Vortex for 1 min.
-
Partition: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Shake vigorously for 1 minute.
-
Note: Immediate shaking is crucial to prevent MgSO4 agglomeration.
-
-
Centrifuge: 4000 rpm for 5 minutes.
-
Clean-up (dSPE): Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).
-
Modification: For high-fat samples (avocado, nuts), add 25 mg C18 sorbent to remove lipids.
-
-
Filter: Centrifuge and filter the supernatant through a 0.2 µm PTFE filter into an LC vial.
LC-MS/MS Method Parameters
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Thermo Accucore C18 .
-
Why? A 100mm column is necessary to resolve Spinosyn B and K. Shorter (50mm) columns often co-elute these isobars.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
Note: Methanol often provides better selectivity for macrolide isomers than Acetonitrile.
-
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Hold to elute polar matrix |
| 8.00 | 95 | Linear ramp (separation of B/K) |
| 10.00 | 95 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End of Run |
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI) – Positive Mode.[3][4]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
MRM Transitions Table: Note: Collision Energies (CE) are indicative and should be optimized per instrument.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (V) | Retention Time (min)* |
| Spinosyn A | 732.5 | 142.1 | 98.1 | 30 | 7.2 |
| Spinosyn D | 746.5 | 142.1 | 98.1 | 30 | 8.1 |
| Spinosyn B | 718.5 | 142.1 | 98.1 | 32 | 6.8 |
| Spinosyn K | 718.5 | 142.1 | 98.1 | 32 | 6.5 |
| N-demethyl-D | 732.5 | 142.1 | 98.1 | 30 | 7.9 |
*Critical Resolution Note: Spinosyn K typically elutes before Spinosyn B on a C18 column. Spinosyn N-demethyl-D is isobaric with Spinosyn A (m/z 732) but elutes later due to the methylation difference on the D-ring.
Method Validation & Quality Control
Linearity and Range
-
Prepare matrix-matched calibration curves (1 ng/mL to 500 ng/mL).
-
Requirement: R² > 0.99 for all analytes.
-
Why Matrix-Matched? Spinosyns can suffer from signal enhancement in tomato/pepper matrices. Matrix matching compensates for this without expensive isotopically labeled internal standards.
Recovery (Accuracy)
-
Spike blank matrix at LOQ (e.g., 10 µg/kg) and 10x LOQ.
-
Acceptance Criteria: Recoveries between 70-120% with RSD < 20% (SANTE/11312/2021 guidelines).
Separation Verification (System Suitability)
-
Inject a mixture of Spinosyn B and K standards at the start of every sequence.
-
Requirement: Valley-to-peak ratio < 10% (Baseline resolution preferred).
Results & Discussion
Successful application of this method yields distinct peaks for the isobaric pairs. In failed separations (often due to using a 50mm column or steep gradients), Spinosyn B and K merge into a single peak, leading to overestimation of "Spinosyn B" residues if K is present.
The "Forosamine" fragment (m/z 142) is the most intense ion for all spinosyns, making it the ideal quantifier. However, because it is shared across the class, the secondary transition (m/z 98) and retention time matching are critical for confirmation.
References
-
European Commission (SANTE). (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link[4]
-
Schwedler, D. A., et al. (2000). Determination of Spinosad and Its Metabolites in Food and Environmental Matrices.[2][3][6][7][8] 2. Liquid Chromatography-Mass Spectrometry.[2][3][4][5][6][7][8][9][10][11] Journal of Agricultural and Food Chemistry.[6] Link
-
Thermo Fisher Scientific. (2015).[12] Food Safety Sample Preparation: QuEChERS Method for Pesticides.[12]Link
-
EURL-Pesticides. (2022). Validation of MRM extraction methods for high protein content pulses.Link
Sources
- 1. Model‐Guided Systematic Metabolic Engineering for Enhanced Spinosad Biosynthesis in Saccharopolyspora spinosa NHF132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. youtube.com [youtube.com]
Application Note: 3'-Ethoxy-spinosyn L 17-pseudoaglycone in Pest Management Research
[1][2][3]
Part 1: Executive Summary & Technical Context[1][2][3]
The Molecule and its Origin
3'-Et-L-PSA is the primary acid-degradation product of Spinetoram L (XDE-175-L), the minor component of the commercial insecticide Spinetoram.[1][2] Spinetoram is a semi-synthetic spinosyn derivative, distinct from Spinosad due to the ethylation of the rhamnose sugar (3'-position) and hydrogenation of the forosamine sugar (in Component J).[3]
-
Formation: It is formed via the selective hydrolysis of the forosamine sugar moiety at the C-17 position of Spinetoram L.
-
Significance: This molecule serves as a critical metabolic marker in residue analysis (soil/plant matrices) and a negative control in biological assays, confirming that the forosamine sugar is essential for insecticidal potency.[3]
Chemical Structure & Properties[1][2][3][4]
-
Solubility: Soluble in Acetonitrile, Methanol, DMSO; low solubility in water.[2][3]
-
Stability: Stable in neutral/basic conditions; generated under mild acidic conditions (pH < 4).[1][3]
Mechanism of Formation (Pathway Diagram)
The following diagram illustrates the degradation pathway of Spinetoram L into 3'-Et-L-PSA, highlighting the hydrolytic cleavage of the forosamine sugar.[2]
Figure 1: Hydrolytic degradation pathway of Spinetoram L yielding the 17-pseudoaglycone.[1][2][3][5]
Part 2: Experimental Protocols
Protocol A: Structure-Activity Relationship (SAR) Validation
Objective: To demonstrate the necessity of the forosamine moiety for nicotinic acetylcholine receptor (nAChR) binding using 3'-Et-L-PSA as a negative control.[1][2][3]
Rationale: Spinosyns act via a unique binding site on the nAChR.[2] The forosamine sugar is the primary driver of this interaction. 3'-Et-L-PSA, lacking this sugar, should exhibit >1000-fold reduced potency compared to Spinetoram L.[1][2][3]
Materials:
-
Target Organism: Heliothis virescens (Tobacco Budworm) or Plutella xylostella (Diamondback Moth) larvae (3rd instar).[1][2][3]
Methodology:
-
Stock Preparation: Dissolve 3'-Et-L-PSA in acetone:water (1:1) to create a 10,000 ppm stock solution.
-
Dilution Series: Prepare serial dilutions (e.g., 64, 16, 4, 1, 0.25 ppm) in 0.1% Triton X-100 aqueous solution.
-
Leaf Dip Assay:
-
Cut cabbage leaf discs (4 cm diameter).
-
Dip discs into the test solution for 10 seconds.
-
Air dry for 2 hours in a fume hood.
-
-
Infestation: Place 5 larvae per disc in petri dishes containing moistened filter paper.
-
Incubation: Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Scoring: Assess mortality at 48 and 72 hours. "Dead" is defined as no movement when prodded.[2]
Expected Results:
| Compound | Concentration (ppm) | Mortality (%) | Conclusion |
|---|---|---|---|
| Spinetoram (Parent) | 1.0 | >90% | Highly Active |
| 3'-Et-L-PSA | 64.0 | <5% | Inactive |
| Solvent Control | 0 | <5% | Valid Assay |[1][2][3]
Protocol B: Residue Analysis in Agricultural Soil (LC-MS/MS)
Objective: To quantify 3'-Et-L-PSA residues in soil samples to monitor the environmental dissipation of Spinetoram.[1][3]
Rationale: Spinetoram degrades in soil.[7][8] Regulatory bodies (EPA, EFSA) require monitoring of significant metabolites.[2][3] 3'-Et-L-PSA is a key marker of abiotic (acidic) degradation.[1][2][3]
Extraction Workflow (QuEChERS Modified):
-
Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 5 mL HPLC-grade water; vortex for 1 min.
-
Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl). Shake immediately for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 5 mins.
-
Cleanup: Transfer 1 mL of supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.
-
Filtration: Filter through 0.2 µm PTFE filter into an LC vial.
Instrumental Parameters (LC-MS/MS):
-
System: Agilent 6495 Triple Quad or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1][2][3]
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
-
Gradient: 0-1 min (10% B) → 6 min (95% B) → 8 min (95% B).
-
Flow Rate: 0.4 mL/min.[2]
MS/MS Transitions (ESI Positive Mode):
Part 3: Analytical Workflow Diagram
The following diagram outlines the decision tree for identifying Spinetoram metabolites, distinguishing the active parent from the inactive pseudoaglycone.
Figure 2: Analytical decision tree for differentiating Spinetoram L and its pseudoaglycone metabolite.
Part 4: References
-
Cayman Chemical. (n.d.).[1][2][3] 3'-Ethoxy spinosyn L 17-pseudoaglycone Product Description. Retrieved from [1][2][3]
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2008).[1][3][9] Spinetoram: Residue and Analytical Aspects. FAO Plant Production and Protection Paper.[2] Retrieved from [1][2][3]
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1][2][3] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][4][5] The Journal of Antibiotics, 51(8), 795–800.[2][3] Retrieved from [1][2][3]
-
Sparks, T. C., et al. (2001).[1][2][3] Neural network-based QSAR and the design of new spinosyns. Journal of Computer-Aided Molecular Design, 15, 1137–1150.[2][3] (Mechanistic grounding for forosamine importance).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Spinosyn D [sitem.herts.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. toku-e.com [toku-e.com]
- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lancetechltd.com [lancetechltd.com]
- 7. fao.org [fao.org]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: 3'-Ethoxy-spinosyn L 17-pseudoaglycone
Topic: Solubility & Formulation Optimization
Status: Active | Tier: Level 3 (Senior Scientist Support)[1][2]
PART 1: DIAGNOSTIC INTELLIGENCE
The Core Challenge: "The Missing Sugar Trap"
Most researchers struggle with 3'-Ethoxy-spinosyn L 17-pseudoaglycone because they treat it like its parent compound, Spinetoram (or Spinosyn L).[1][2] This is a critical error.
-
Parent Molecule (Spinosyn L/Spinetoram): Contains a forosamine sugar at the C-17 position.[1][2][3][4][5] This sugar has a basic amine group, making the molecule soluble in acidic buffers via protonation.[2]
-
The Pseudoaglycone (Your Molecule): The "17-pseudoaglycone" designation means the forosamine sugar has been hydrolyzed (removed).[1][3][5]
-
Consequence: You have lost the ionizable basic center.
-
Result: This molecule is neutral and highly lipophilic (LogP > 4.5).[1][2]
-
Common Failure Mode: Attempting to dissolve this in dilute acid (e.g., 0.1N HCl) will fail.[1][2] It requires hydrophobic solubilization strategies (surfactants, lipids, or organic co-solvents).[1][2]
-
Physicochemical Profile
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~618.8 g/mol | Large, bulky molecule; slow dissolution rate.[1][2] |
| Ionization (pKa) | Neutral (No basic amine) | pH adjustment is ineffective. |
| LogP (Predicted) | > 4.5 (High Lipophilicity) | Requires organic cosolvents or lipid carriers.[1][2] |
| Water Solubility | < 1 µg/mL (Predicted) | Practically insoluble in aqueous media.[1][2] |
| Solubility (Organics) | High (DMSO, MeOH, Acetone) | Good for stock solutions; risk of "crash out" upon dilution.[1][2] |
PART 2: TROUBLESHOOTING TICKETS (Q&A)
Ticket #401: Precipitation upon aqueous dilution
User Report: "I prepared a 10 mM stock in DMSO. When I diluted it 1:100 into PBS (pH 7.4) for my cell assay, the solution turned cloudy immediately."
Root Cause: The "Solvent Shift" effect. DMSO holds the hydrophobic molecule well, but water is a strong anti-solvent. 1% DMSO is often insufficient to keep a highly lipophilic pseudoaglycone in solution, causing rapid crystallization.[2]
Resolution:
-
Switch Solvent System: Do not dilute directly into pure buffer.
-
Intermediate Step: Pre-dilute the DMSO stock into a surfactant-rich intermediate (e.g., Tween 80 or PEG400) before adding the aqueous buffer.[2]
-
Protocol: See Protocol B (Micellar System) below.
Ticket #402: Acidification failed to dissolve sample
User Report: "I tried dissolving the powder in 5% Acetic Acid like I do for Spinosad, but it floats on top."
Root Cause: As detailed in the Diagnostic section, the 17-pseudoaglycone lacks the amino-sugar necessary for salt formation.[2] Acidification increases the polarity of the solvent (water) without ionizing the drug, actually reducing solubility.
Resolution:
-
Stop Acidification: Use neutral pH strategies.
-
Use Co-solvents: Switch to a PEG400/Ethanol/Water mixture (40:10:50) if a liquid formulation is required.[1][2]
Ticket #403: Low In Vivo Bioavailability
User Report: "We dosed rats orally with a suspension in 0.5% Methylcellulose, but plasma exposure (AUC) is negligible."[1][2]
Root Cause: The crystalline lattice energy of the pseudoaglycone is too high. In a standard suspension, the particles do not dissolve during the GI transit time (Class II/IV behavior).[2]
Resolution:
-
Amorphous Conversion: You must break the crystal lattice.[2]
-
Action: Create an Amorphous Solid Dispersion (ASD) using HPMC-AS or PVP-VA polymers.[1][2] This maintains the drug in a high-energy amorphous state, supersaturating the GI fluids.[2]
-
Protocol: See Protocol C (ASD Preparation) .
PART 3: VISUALIZATION & WORKFLOWS
Decision Tree: Solubilization Strategy
Use this logic flow to determine the correct solvent system for your application.
Caption: Decision matrix for selecting the appropriate formulation based on experimental end-use.
PART 4: VALIDATED PROTOCOLS
Protocol A: High-Stability Stock Solution (Universal)
Use this for long-term storage and as a precursor for all other formulations.[1][2]
-
Weighing: Accurately weigh 10 mg of 3'-Ethoxy-spinosyn L 17-pseudoaglycone.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.
-
Verification: Solution should be perfectly clear.
-
Storage: Aliquot into amber glass vials. Store at -20°C. (Stable for >1 year).
Protocol B: Micellar "Intermediate" for Cell Culture
Prevents precipitation when dosing into aqueous media.
-
Start: Take 20 µL of Protocol A Stock (10 mg/mL).
-
Surfactant Addition: Add 20 µL of Tween 80 (Polysorbate 80).[1][2] Vortex vigorously until mixed.[2]
-
Stabilizer: Add 60 µL of PEG 400 . Vortex.
-
Current Concentration: ~2 mg/mL drug in a solvent/surfactant mix.[2]
-
-
Final Dilution: Slowly pipette this 100 µL mixture into 9.9 mL of pre-warmed (37°C) culture media while swirling.
Protocol C: Amorphous Solid Dispersion (ASD) for Oral Bioavailability
Best for maximizing exposure in animal studies.[1][2]
-
Polymer Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) Grade M.[1][2]
-
Solvent: Acetone/Methanol (2:1 ratio).
-
Process:
-
Reconstitution: Suspend this powder in 0.5% Methylcellulose/Water immediately before dosing. The polymer prevents the drug from recrystallizing in the gut.
PART 5: REFERENCES
-
Creemer, L.C., Kirst, H.A., & Paschal, J.W. (1998). "Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones."[1][2] The Journal of Antibiotics, 51(8), 795-800.[1][2]
-
Relevance: Establishes the hydrolysis chemistry and the neutral nature of the 17-pseudoaglycone.
-
-
Crouse, G.D., et al. (2007). "Spinetoram (XDE-175): A new semi-synthetic spinosyn."[1][2] Pest Management Science. [1][2]
-
Relevance: Details the 3'-ethoxy modification (Spinetoram L component) and physicochemical properties.
-
-
Kirst, H.A. (2010). "The spinosyn family of insecticides: Realizing the potential of natural products research."[2] The Journal of Antibiotics, 63, 101–111.[2] [1][2]
-
EPA Fact Sheet (2009). "Spinetoram - Pesticide Fact Sheet."[1][2] United States Environmental Protection Agency.[2]
-
Relevance: Provides environmental fate and solubility data for Spinetoram metabolites.
-
Sources
Technical Support Center: 3'-Ethoxy-spinosyn L 17-pseudoaglycone Degradation Products
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3'-Ethoxy-spinosyn L 17-pseudoaglycone and its degradation products. This guide is structured to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices and to ensure the integrity of your results.
Introduction to 3'-Ethoxy-spinosyn L 17-pseudoaglycone and its Degradation
3'-Ethoxy-spinosyn L 17-pseudoaglycone is a notable derivative of the spinosyn family of insecticides. It is formed via the selective hydrolysis of the forosamine sugar at the 17-position of 3'-ethoxy-5,6-dihydrospinosyn J under mild acidic conditions[1][2]. The forosamine moiety is considered crucial for the potent insecticidal activity of spinosyns; consequently, the 17-pseudoaglycone exhibits significantly weaker activity[1][2]. Understanding the stability of this pseudoaglycone and its subsequent degradation pathways is critical for accurate residue analysis, environmental fate studies, and the development of stable formulations.
The primary degradation pathways for the broader class of spinosyns, which can be extrapolated to inform our understanding of 3'-Ethoxy-spinosyn L 17-pseudoaglycone, are photodegradation and, to a lesser extent, hydrolysis under specific pH conditions[2][3][4].
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of 3'-Ethoxy-spinosyn L 17-pseudoaglycone?
While specific studies on the further degradation of 3'-Ethoxy-spinosyn L 17-pseudoaglycone are not extensively documented in publicly available literature, we can infer potential degradation products based on the known behavior of related spinosyn compounds.
-
Further Hydrolysis Products (Aglycone): Under more vigorous acidic conditions, the tri-O-methylrhamnose sugar at the 9-position of spinosyn pseudoaglycones can be hydrolyzed, yielding the corresponding aglycone[5][6]. Therefore, the aglycone of 3'-Ethoxy-spinosyn L would be an expected degradation product under strong acidic stress.
-
Photodegradation Products: Photolysis is a major degradation route for spinosyns[3][4]. For spinosyn A, photodegradation can lead to the formation of spinosyn B (N-demethylation of the forosamine sugar) and hydroxylated spinosyn A[5][7]. For spinosyn D, hydroxylated and N-demethylated products are observed[5][7]. Although the forosamine sugar is absent in the 17-pseudoaglycone, photodegradation is still likely to occur on the macrolide ring system. Potential photodegradation products could include hydroxylated versions of the pseudoaglycone or products resulting from the cleavage of the macrolide ring.
Q2: My analytical results for 3'-Ethoxy-spinosyn L 17-pseudoaglycone are inconsistent. What could be the cause?
Inconsistent results are often linked to sample degradation during preparation, storage, or analysis.
-
Light Exposure: Spinosyns are susceptible to photodegradation[3][4]. Ensure that your samples, standards, and extracts are protected from light by using amber vials or by wrapping containers in aluminum foil. The half-life of spinosyns in aqueous solutions under sunlight can be as short as a few hours[5][7].
-
pH of Sample/Solvent: The stability of spinosyns is pH-dependent. While the pseudoaglycone is formed under acidic conditions, extreme pH (highly acidic or basic) can promote further degradation. Spinosyns are generally more stable in neutral to slightly acidic conditions (pH 5-7)[2]. Photodegradation of spinosyns has been observed to be slower in acidic aqueous solutions compared to basic ones[5][7].
-
Sample Matrix Effects: Complex matrices can interfere with the analysis, leading to ion suppression or enhancement in LC-MS analysis, or co-eluting peaks in HPLC-UV. Proper sample cleanup is crucial.
Q3: What are the optimal storage conditions for 3'-Ethoxy-spinosyn L 17-pseudoaglycone standards and samples?
To ensure the stability of your standards and samples, store them at or below -20°C in the dark[1]. For solutions, use a solvent in which the compound is stable, such as methanol, ethanol, DMF, or DMSO, and store at low temperatures.
Troubleshooting Guide for Analytical Experiments
This section provides a structured approach to resolving common issues encountered during the analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone and its degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Explanation | Troubleshooting Action |
| Secondary Interactions with Column | Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing. | - Use a column with end-capping or a base-deactivated stationary phase. - Add a competitive amine, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites. - Operate at a lower pH to suppress the ionization of silanol groups. |
| Sample Solvent Incompatibility | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. | Dilute the sample and re-inject. |
| Column Degradation | The column may be nearing the end of its lifespan. | Replace the column with a new one of the same type. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Explanation | Troubleshooting Action |
| Mobile Phase Composition Fluctuation | Inconsistent mixing of the mobile phase solvents can lead to shifts in retention time. | - Ensure mobile phase components are thoroughly mixed and degassed. - Prepare fresh mobile phase daily. |
| Temperature Variations | Fluctuations in ambient temperature can affect retention times. | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Insufficient equilibration time between gradient runs can cause retention time drift. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Issues with the HPLC pump can lead to an inconsistent flow rate. | Check for leaks, and perform pump maintenance as recommended by the manufacturer. |
Issue 3: Low Sensitivity or No Peaks Detected in LC-MS/MS
| Potential Cause | Explanation | Troubleshooting Action |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the target analyte. | - Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Dilute the sample to reduce the concentration of interfering matrix components. - Optimize chromatographic separation to resolve the analyte from interfering compounds. |
| Incorrect MS Parameters | Suboptimal ionization source parameters (e.g., gas flow, temperature) or collision energy can lead to poor sensitivity. | Optimize MS parameters by infusing a standard solution of the analyte. |
| Analyte Degradation in the Ion Source | Thermally labile compounds can degrade in a hot ion source. | Reduce the ion source temperature and re-optimize other parameters. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
This protocol outlines a general procedure to investigate the stability of 3'-Ethoxy-spinosyn L 17-pseudoaglycone under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3'-Ethoxy-spinosyn L 17-pseudoaglycone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of the analyte in a quartz cuvette or amber vial (as a dark control) to a UV light source (e.g., 254 nm or 365 nm) or a photostability chamber.
-
Withdraw aliquots at specified time points for analysis.
-
3. Analysis:
-
Analyze the stressed samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS, alongside a non-stressed control sample.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
Protocol 2: Sample Preparation for Analysis in a Complex Matrix (e.g., Soil)
1. Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute and shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
2. Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar interferences.
-
Elute the analyte and its degradation products with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for analysis.
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: Troubleshooting workflow for HPLC peak shape problems.
General Degradation Pathway of Spinosyns
Caption: General degradation pathways for spinosyn compounds.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of antibiotics, 51(8), 795–800. [Link]
-
Hsu, J. C., Zhang, A., & Hollingworth, R. M. (2002). Photolysis of spinosyns in seawater, stream water and various aqueous solutions. Pest management science, 58(8), 819–824. [Link]
- Sparks, T. C., Crouse, G. D., & Durst, G. (2001). Natural products as insecticides: the spinosyns, a case study. Pest management science, 57(10), 896–905.
-
Kirst, H. A. (2010). The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of antibiotics, 63(3), 101–111. [Link]
-
Food and Agriculture Organization of the United Nations. (2003). spinosad (203). [Link]
-
Cleveland, C. B., Bormett, G. A., Saunders, D. G., Powers, F. L., McGibbon, A. S., Reeves, G. L., Rutherford, L., & Balcer, J. L. (2002). Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems. Journal of agricultural and food chemistry, 50(11), 3244–3256. [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Spinosyn A 17-pseudoaglycone. [Link]
-
Schwefler, D. A., Wilde, M. L., & Young, D. L. (2000). Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry. Journal of agricultural and food chemistry, 48(11), 5138–5144. [Link]
-
U.S. Environmental Protection Agency. (1997). Pesticide Fact Sheet: Spinosad. [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Spinosad. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photolysis of spinosyns in seawater, stream water and various aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Spinosyn Stability & Handling
[1]
Topic: Avoiding Hydrolysis & Degradation of Spinosyn Compounds (Spinosad) Ticket ID: SPN-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The Stability Paradox
Spinosyns (specifically Spinosyn A and D, collectively Spinosad ) present a unique stability paradox. While they are robust in neutral agricultural formulations, they are chemically fragile in the high-purity environments of analytical chemistry and drug development.[1]
The Core Challenge: While photolysis (light degradation) is the primary environmental decay pathway (half-life < 1 day in sunlight), hydrolysis is the silent killer in the laboratory.[1] It occurs when pH excursions during extraction, storage, or chromatography cleave the glycosidic bonds or open the lactone ring, rendering the sample useless for quantitation or bioassay.[1]
This guide provides the protocols required to maintain the structural integrity of the tetracyclic macrolide core during experimentation.
Module 1: The Stability Profile (Mechanism & Metrics)
To prevent degradation, you must understand the chemical vulnerabilities of the molecule.
The Vulnerability Map
Spinosyns consist of a hydrophobic macrocyclic lactone (aglycone) bridged to two sugars: forosamine (amino sugar) and rhamnose (neutral sugar).[1]
-
Acidic Attack (pH < 3): Rapid acid hydrolysis .[1] The protonation of the glycosidic oxygen leads to the cleavage and loss of the forosamine sugar . This is the most common laboratory error (e.g., using strong acid to precipitate proteins).[1]
-
Alkaline Attack (pH > 9): Saponification .[1] The lactone ester bond hydrolyzes, opening the macrocyclic ring.[1] This is irreversible.
-
Neutral Zone (pH 5–7): The "Safe Harbor."[1] Spinosyns are exceptionally stable here.[1]
Stability Data Summary
| Parameter | Condition | Stability Status | Half-Life ( |
| pH | pH 5.0 - 7.0 | Stable | > 200 days |
| pH | pH 9.0 | Unstable | ~200 days (Slow degradation) |
| pH | pH < 3.0 | Critical | Rapid hydrolysis (Hours) |
| Light | UV/Sunlight | Critical | < 1 Day (Photolysis) |
| Temp | 25°C (Dark) | Stable | Years (Solid state) |
| Solvent | Acetonitrile | Optimal | Stable |
Module 2: Storage & Stock Preparation Protocols
Objective: Create a self-validating storage system that eliminates hydrolysis and photolysis.
Protocol A: Master Stock Preparation
-
Solvent Choice: Use Acetonitrile (ACN) or Methanol (MeOH) .[1]
-
Concentration: Prepare at 1.0 mg/mL .
-
Container: Amber glass vials (silanized preferred) with PTFE-lined caps.
Step-by-Step:
-
Weigh 10 mg of Spinosad reference standard into a 10 mL volumetric flask.
-
Add ~8 mL of HPLC-grade Acetonitrile .
-
Sonicate for 1 minute to ensure complete dissolution (Spinosyn D is less soluble than A; ensure no particulates remain).
-
Dilute to volume with Acetonitrile.
-
Aliquot into 1 mL amber vials.
-
Storage: Store at -20°C .
Protocol B: Working Standards
Module 3: Experimental Workflows (Extraction & Analysis)
Objective: Extract and analyze spinosyns without inducing on-column or in-vial degradation.
Workflow Logic Diagram
The following decision tree illustrates the Critical Control Points (CCPs) where hydrolysis risk is highest.
Figure 1: Critical Control Points (CCPs) in Spinosyn processing. Red nodes indicate high-risk steps for hydrolysis.[1]
Extraction Protocol (Tissue/Soil)
Avoid: Strong acids (HCl, TCA) for protein precipitation.[1] Use: Acetonitrile salting-out (QuEChERS) or neutral buffer extraction.[1]
-
Homogenize sample with Acetonitrile:Water (80:20) .[1]
-
Buffer: Add 0.1 M Ammonium Acetate (pH 6.0) if the matrix is naturally acidic (e.g., citrus fruits).[1]
-
Partition: Add NaCl/MgSO4 to force phase separation.
-
Centrifuge and collect the organic (upper) layer.[1]
-
Evaporation: If concentrating, use a vacuum concentrator at < 40°C . Do not use high heat.[1]
HPLC/LC-MS Conditions
Standard Reverse Phase (RP) is suitable, but mobile phase pH is critical.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm or 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5 - 6.0).[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Gradient: 50% B to 95% B over 10 mins.
-
Detection:
Technical Note: Avoid using 0.1% Formic Acid (pH ~2.[1]7) in Mobile Phase A if your run times are long or if the sample sits in the autosampler for >24 hours. While common in LC-MS, the acidity can degrade trace spinosyns over time.[1] Ammonium Acetate is superior for stability.
Module 4: Troubleshooting FAQ
Q1: I see two peaks in my standard that wasn't there last week. Is this hydrolysis?
-
Diagnosis: Likely Photolysis , not hydrolysis, if the pH was neutral.[1] Spinosyn A and D are the main components, but they degrade into "Photoproduct A" and "Photoproduct D" rapidly under light.[1]
-
Test: Check if the extra peaks elute before the parent peak (hydrolysis products losing sugars are more polar) or after (photolysis products often involve bond changes in the ring).[1]
-
Fix: Use amber glassware for all steps.
Q2: My recovery from acidic fruit (e.g., grapes/oranges) is consistently low.
-
Diagnosis: Acid hydrolysis during the homogenization step.[1] The natural acids in the fruit (pH 3) are cleaving the forosamine sugar.
-
Fix: Add a buffering step before homogenization. Add 10 mL of 0.5 M Sodium Bicarbonate or Ammonium Acetate to neutralize the fruit acids immediately upon crushing.
Q3: Can I use Acetone as a solvent?
-
Answer: Yes, Spinosad is highly soluble in acetone.[1] However, acetone is not suitable for LC-MS (UV cutoff issues and volatility).[1] Use Acetone for surface cleaning or initial extraction, then swap to Acetonitrile for analysis.[1]
Q4: Why do I see "Spinosyn B" in my chromatogram?
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2001).[1] Spinosad: Residue and Analytical Aspects. Food and Agriculture Organization.[1]
-
Saunders, D. G., & Bret, B. L. (1997).[1] Spinosad: A New Natural Product for Insect Control. Down to Earth, 52(1), 21-28.[1] (Primary source for hydrolysis rates at pH 5, 7, 9).[1][3]
-
European Food Safety Authority (EFSA). (2018).[1] Peer review of the pesticide risk assessment of the active substance spinosad. EFSA Journal.[1]
-
U.S. Environmental Protection Agency (EPA). (1997).[1][4] Spinosad Pesticide Fact Sheet.
-
Cleveland, C. B., et al. (2002).[1] Environmental Fate of Spinosad. Pest Management Science, 58(1), 70-84.[1][5][6] (Defines photolysis vs. hydrolysis pathways).
Sources
- 1. gov.nl.ca [gov.nl.ca]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. fao.org [fao.org]
- 4. Spinosad General Fact Sheet [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Ethoxy-spinosyn L 17-pseudoaglycone for Bioassays
Executive Summary
Subject: Optimization of solubility and concentration protocols for 3'-Ethoxy-spinosyn L 17-pseudoaglycone (CAS: 187166-15-0 derivative). Primary Challenge: This molecule is a degradation product/metabolite of Spinetoram (specifically the L-factor).[1][2][3] It lacks the forosamine sugar at the C-17 position, rendering it significantly less potent than the parent compound.[4] Operational Goal: Because biological activity is low, assays often require supra-physiological concentrations (>64 ppm or >100 µM) to detect efficacy or competitive binding.[1][2][3] At these levels, the lipophilic nature of the macrocyclic core causes precipitation in aqueous media, leading to false negatives (dosing errors) or false positives (non-specific binding).[1][2]
Module 1: Compound Profile & Solubility Logic
The "Forosamine Factor"
Before optimizing, you must understand the structural limitation. Spinosyns require two sugars for full potency:[4]
-
Tri-O-methylrhamnose (or ethoxy-analogs) at C-9: Provides lipophilicity and penetration.[1][2][3]
-
Forosamine at C-17: Critical for high-affinity binding to the Nicotinic Acetylcholine Receptor (nAChR).[1][2][3]
Technical Insight: The 17-pseudoaglycone has lost the forosamine.[5] Consequently, its binding affinity drops largely. You are likely testing this as a negative control , a metabolic stability marker , or for off-target toxicity .[2][3] Do not expect nM potency; optimize your assay for µM ranges.
Solubility Decision Tree
Use this workflow to determine the correct solvent system based on your required final concentration.
Caption: Decision logic for solubilizing lipophilic spinosyn metabolites. High concentrations required for pseudoaglycones necessitate intermediate surfactant steps to prevent precipitation.
Module 2: Step-by-Step Optimization Protocols
Protocol A: High-Concentration Stock Preparation (The "Solvent Sandwich")
Application: When testing >50 ppm (approx. 65 µM) to confirm lack of insecticidal activity.[1][2][3]
Reagents:
Method:
-
Weighing: Weigh the solid 3'-Ethoxy-spinosyn L 17-pseudoaglycone. Note: The powder is often electrostatic; use an anti-static gun if available.
-
Primary Stock (1000x): Dissolve powder in 100% DMSO to reach 50 mM . Vortex vigorously for 30 seconds. Sonicate if visible particulates remain.
-
Surfactant Integration:
-
Do not add DMSO stock directly to water.
-
Prepare a Secondary Stock (100x) : Mix the DMSO stock 1:10 with Acetone containing 1% Tween 80 .
-
Why? The acetone reduces viscosity, and Tween 80 coats the lipophilic molecules before they hit the water.
-
-
Final Dilution: Pipette the Secondary Stock into your assay media while vortexing the media .
-
Final Solvent Load: 0.1% DMSO / 0.9% Acetone / 0.01% Tween 80.
-
Protocol B: nAChR Binding Assay (Membrane Prep)
Application: Determining if the loss of forosamine abolishes receptor binding.[1]
Critical Parameter: Non-Specific Binding (NSB) Because the pseudoaglycone is highly lipophilic but has low specific affinity, it will stick to plasticware and membrane lipids.[1][2]
-
Blocker: Use 0.1% BSA (Bovine Serum Albumin) in the assay buffer.[1]
-
Glassware: Use silanized glass vials for serial dilutions, not standard polypropylene, to prevent loss of compound before it reaches the receptor.
Module 3: Troubleshooting & FAQs
Q1: I see a fine white precipitate immediately upon adding the stock to my media.
Diagnosis: "Solvent Shock." The rapid change in polarity from DMSO (dielectric constant ~47) to Water (~80) forced the hydrophobic macrocycle out of solution.[1][2] Solution:
-
Warm the Media: Pre-warm your assay media to 37°C before addition.
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in 50% DMSO/Water, then 10% DMSO/Water, then final.[2]
Q2: The compound shows activity at 100 ppm, but the data is noisy. Is it real?
Diagnosis: Likely micellar toxicity or physical suffocation (if using insect larvae), not neurological toxicity.[1][2] Verification:
-
Run a Solvent Control with the exact same concentration of DMSO/Tween but no compound.
-
Centrifugation Test: Spin your assay media at 10,000 x g for 5 mins. Measure the concentration of the supernatant via HPLC. If it drops significantly, your compound was precipitated, and the "activity" was likely physical artifact.
Q3: Why is the 17-pseudoaglycone so much less active than Spinetoram?
Scientific Explanation: The spinosyn mode of action involves binding to a deep allosteric site on the nAChR (Site I).[1][6] The long macrocycle acts as a scaffold, but the forosamine sugar (positively charged at physiological pH) is believed to interact with anionic residues in the receptor tunnel, anchoring the molecule.[2] Without this anchor (the 17-pseudoaglycone form), the molecule enters the pocket but fails to stabilize the open channel conformation effectively.[2]
Caption: Mechanism of Action comparison. The absence of the forosamine sugar in the 17-pseudoaglycone prevents effective anchoring at the nAChR site.
Module 4: Quantitative Data Summary
Comparative Potency Benchmarks (Reference Values) Use these values to validate your assay window.
| Compound | Structure Feature | LogP (Approx) | Target LC50 (Tobacco Budworm) |
| Spinosyn A | Native (Rhamnose + Forosamine) | 4.0 | ~0.3 ppm |
| Spinetoram L | 3'-ethoxy (Rhamnose + Forosamine) | ~4.5 | < 0.1 ppm (High Potency) |
| 17-Pseudoaglycone | Missing Forosamine | ~3.8 - 4.2 | > 64 ppm (Inactive) |
Note: If you detect activity < 10 ppm for the pseudoaglycone, check purity. You likely have contamination from the parent Spinetoram.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[2][3][7] The Journal of Antibiotics, 51(8), 795–800.[2][7]
-
Sparks, T. C., et al. (2008). Neural network-based QSAR and insecticide discovery: Spinetoram.[2][3][8] Journal of Computer-Aided Molecular Design, 22, 393–401.[2][3][8]
-
Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Spinetoram. (2008).[1][2]
-
Salgado, V. L. (1998). Studies on the Mode of Action of Spinosad: Insect Nicotinic Acetylcholine Receptors. Pesticide Biochemistry and Physiology, 60(2), 91-102.[1][2][3]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Spinetoram J | C42H69NO10 | CID 24795086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 6. researchgate.net [researchgate.net]
- 7. Spinosyn D 17-pseudoaglycone | Parasite | 131929-55-0 | Invivochem [invivochem.com]
- 8. bioaustralis.com [bioaustralis.com]
Technical Support Center: Purification of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
[1][2]
Topic: Purification & Isolation Protocols for 3'-Ethoxy-spinosyn L 17-pseudoaglycone Document ID: TS-SPN-L-17P-001 Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Status: Active / Verified[1][2]
Executive Summary & Molecule Profile
3'-Ethoxy-spinosyn L 17-pseudoaglycone is a specific degradation product and synthetic intermediate of Spinetoram L (3'-O-ethyl-spinosyn L).[1][2] It is formed via the selective acid hydrolysis of the forosamine sugar moiety at the C-17 position, leaving the macrolide core and the modified rhamnose sugar intact.[1][3]
-
Primary Challenge: The molecule contains a labile 5,6-double bond within the macrolide core.[1] Aggressive acidic conditions required to remove the forosamine sugar can simultaneously trigger protonation of this double bond, leading to irreversible skeletal rearrangement and decomposition.[1][2]
-
Purification Logic: The purification strategy exploits the basicity difference between the parent molecule (containing the basic amine sugar forosamine) and the target pseudoaglycone (neutral).[1][2]
| Property | Data |
| Molecular Formula | C₃₅H₅₄O₉ |
| Molecular Weight | 618.8 g/mol |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in Water |
| pKa | Neutral (Lacks the basic amine of parent Spinosyn L) |
| Key Instability | Acid-catalyzed rearrangement of 5,6-double bond; Glycosidic bond hydrolysis |
Troubleshooting Guide (Q&A Format)
Category A: Extraction & Phase Separation
Q1: I am performing the acid hydrolysis of Spinetoram L, but my yield of the 17-pseudoaglycone is consistently low (<30%). What is destroying my product? Diagnosis: You are likely using an acid concentration that is too high or a temperature that is too aggressive.[1] Root Cause: While the glycosidic bond at C-17 is acid-labile, the 5,6-double bond on the macrolide ring is also sensitive to protonation.[1][2] Strong acids (e.g., >1N HCl) or high heat (>60°C) will cause the macrolide to rearrange into non-recoverable degradation products.[1][2] Solution:
-
Switch Acid: Use 0.1 N H₂SO₄ or 0.5 N HCl in aqueous methanol (80:20 MeOH:H₂O).[1][2]
-
Temperature Control: Limit reaction temperature to 45–50°C . Monitor by TLC/HPLC every 30 minutes.
-
Quench Immediately: Do not let the reaction sit overnight. Neutralize with saturated NaHCO₃ as soon as the parent peak disappears.[1]
Q2: How do I separate the unreacted parent (Spinetoram L) from the 17-pseudoaglycone without running a column? Diagnosis: You can exploit the pKa difference for a "chemical filtration."[1][2] The Mechanism: The parent molecule contains a basic nitrogen (dimethylamine on forosamine).[1][2] The 17-pseudoaglycone is neutral.[1][2] Protocol:
-
Dissolve the crude mixture in Dichloromethane (DCM) .
-
Wash the organic layer with mild acidic buffer (pH 4.0, e.g., Citrate/Phosphate) .[1][2]
-
Separate layers.[1] Wash the DCM layer with brine, dry over Na₂SO₄, and concentrate.[1][2]
Category B: Chromatographic Purification[4]
Q3: On Reverse-Phase HPLC (C18), the pseudoaglycone peak is tailing severely. Why? Diagnosis: While the pseudoaglycone is neutral, residual silanol interactions or poor solubility in the initial mobile phase can cause tailing.[1][2] Solution:
-
Mobile Phase Modifier: Ensure your mobile phase contains 10 mM Ammonium Acetate .[1] Even though the analyte is neutral, the buffer masks column silanols.[1][2]
-
Sample Diluent: Dissolve the sample in 50:50 MeOH:ACN. Avoid pure DMSO if injecting large volumes, as it can cause "breakthrough" or peak distortion.[1][2]
Q4: In which order should the compounds elute? I'm unsure which peak is my target. Answer: On a standard C18 column:
Validated Purification Protocols
Protocol A: Synthesis & Liquid-Liquid Extraction (LLE)
Best for: Generating the standard from Spinetoram L and initial cleanup.[1][2]
-
Hydrolysis:
-
Quench:
-
Extraction (The "pH Switch"):
-
Drying:
Protocol B: Preparative HPLC (Polishing)
Best for: Achieving >98% purity for analytical standards.[1][2]
| Parameter | Condition |
| Column | C18 Prep Column (e.g., Agilent Zorbax SB-C18, 21.2 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 15–20 mL/min (Scale dependent) |
| Gradient | 0–2 min: 50% B (Hold)2–15 min: 50% |
| Detection | UV @ 250 nm (Max absorption for spinosyn diene system) |
| Retention | Target usually elutes at ~75-80% B. |
Workflow Visualization
The following diagram illustrates the decision logic for purifying the 17-pseudoaglycone from a crude hydrolysis mixture.
Caption: Logical workflow for the isolation of 17-pseudoaglycone using pH-dependent liquid-liquid extraction followed by HPLC polishing.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1][2] Conversion of Spinosyn A and Spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][2][7][9][10] The Journal of Antibiotics, 51(8), 795–800.[1][2][8][9]
-
Kirst, H. A. (2010).[1][2][9][11][12] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101–111.[1][2][9][11][12] [1][2]
-
Cayman Chemical. (n.d.).[1][2] 3'-Ethoxy Spinosyn L 17-pseudoaglycone Product Information.
-
Corteva Agriscience (Dow AgroSciences). (2008).[1][2] Spinetoram Technical Bulletin. (Referenced for general Spinetoram chemistry and stability profiles).
Sources
- 1. Spinosyn D [sitem.herts.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lancetechltd.com [lancetechltd.com]
- 7. toku-e.com [toku-e.com]
- 8. Spinosyn D 17-pseudoaglycone | Parasite | 131929-55-0 | Invivochem [invivochem.com]
- 9. toku-e.com [toku-e.com]
- 10. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SPINETORAM STANDARD | 935545-74-7 [chemicalbook.com]
challenges in synthesizing 3'-Ethoxy-spinosyn L 17-pseudoaglycone
Technical Support Center: Synthesis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
Current Status: Active Ticket ID: SYN-SPIN-L-004 Assigned Specialist: Senior Application Scientist, Macrolide Chemistry Division[1]
Executive Summary
This guide addresses the synthesis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone , a specific degradation product and impurity standard associated with Spinetoram (XDE-175).[1]
The synthesis involves two critical transformations starting from the fermentation product Spinosyn L (or the Spinosyn J/L mixture):[2][3][4]
-
Regioselective O-alkylation: Converting the C3'-OH to a C3'-OEt ether.[1]
-
Controlled Acid Hydrolysis: Cleaving the acid-labile forosamine sugar at C17 without degrading the macrolide core or the C9-rhamnose moiety.
Critical Warning: Unlike the major component of Spinetoram (which is 5,6-dihydro), Spinosyn L retains the 5,6-double bond . This alkene is highly sensitive to acid-catalyzed hydration and rearrangement during the hydrolysis step, requiring precise pH and temperature control.
Module 1: Pre-Synthesis & Reagent Selection
Q: What is the correct starting material, and why does it matter?
A: You must start with Spinosyn L (Factor L).
-
Structure: Spinosyn L is the 3'-O-demethyl analogue of Spinosyn D. It possesses a methyl group at C6 and a hydrogen at C3' .[5]
-
Differentiation: Do not confuse this with Spinosyn J (which has a hydrogen at C6).[1][2] While Spinetoram is a mixture of modified J and L, the specific target here requires the C6-methyl motif of the L-series.
-
Source: Spinosyn L is typically isolated from the fermentation broth of Saccharopolyspora spinosa mutant strains or separated from technical grade Spinosyn J/L mixtures via preparative HPLC.
Q: Why avoid standard Williamson ether synthesis (NaH/EtI) for the ethylation step?
A: Strong bases like Sodium Hydride (NaH) pose a severe risk of
-
Recommended Protocol: Use Silver(I) Oxide (Ag₂O) and Ethyl Iodide (EtI).[1] This "Purdie-like" condition drives the alkylation of the secondary alcohol at C3' under neutral-to-mildly basic conditions, preserving the macrolide integrity.
Module 2: Step-by-Step Synthesis & Troubleshooting
Step 1: Selective 3'-O-Ethylation
Protocol:
-
Dissolve Spinosyn L (1.0 eq) in anhydrous DCM or Acetonitrile.[1][5]
-
Add Ag₂O (2.0 - 3.0 eq) and Ethyl Iodide (5.0 eq).
-
Stir at 40°C in the dark (silver salts are photosensitive) for 24-48 hours.
-
Monitor via LC-MS for the disappearance of the M+H peak (Spinosyn L: ~759 Da) and appearance of the ethylated product (~787 Da).[1]
Troubleshooting Table: Ethylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Ag₂O surface passivation or moisture.[1] | Use freshly activated Ag₂O. Add 4Å molecular sieves to the reaction. |
| Multiple Ethylations | Alkylation of tertiary OH (rare) or degradation.[1] | Reduce EtI equivalents. Lower temperature to RT and extend time. |
| Macrolide Degradation | Acidic impurities in EtI (HI formation).[1] | Pass EtI through a basic alumina plug before use. Add a scavenger (e.g., 2,6-di-tert-butylpyridine).[1] |
Step 2: Controlled Hydrolysis (Formation of 17-pseudoaglycone)
The Challenge: You must cleave the forosamine (amino sugar) at C17 while keeping the 3'-ethoxy-rhamnose at C9 intact and preventing the 5,6-double bond from rearranging.
Protocol:
-
Dissolve 3'-ethoxy-spinosyn L in MeOH/H₂O (8:2).[1]
-
Add dilute H₂SO₄ to achieve a final concentration of 0.05 N to 0.1 N .
-
Heat to 60°C for 2-4 hours.
-
Crucial: Quench immediately with saturated NaHCO₃ upon completion. Do not allow the reaction to cool slowly in acid.
Troubleshooting Table: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Loss of 5,6-double bond (Hydration) | Acid concentration too high or reaction time too long.[1][5] | The 5,6-alkene is acid-sensitive. Switch to 0.05 N H₂SO₄ and reduce time. Monitor by NMR (loss of olefinic protons).[1] |
| Formation of Aglycone (Loss of both sugars) | Hydrolysis of C9-sugar.[1][4] | The C17-forosamine bond is more labile than the C9-rhamnose bond. If C9 is cleaving, lower the temperature to 45°C. |
| Isomerization of Diene (C13-C14) | Protonation of the conjugated system. | Use a buffered acidic system (e.g., Acetate buffer pH 3-4) instead of mineral acid, though reaction time will increase significantly.[1] |
Module 3: Visualization of Synthetic Logic
The following diagram illustrates the synthetic pathway and the critical decision points for troubleshooting.
Caption: Synthetic workflow for 3'-Ethoxy-spinosyn L 17-pseudoaglycone highlighting the critical risk point at the acid hydrolysis step.
Module 4: Analytical Validation & FAQs
Q: How do I distinguish the 17-pseudoaglycone from the starting material by NMR?
A:
-
Loss of Dimethylamino Group: The most obvious diagnostic is the disappearance of the N(Me)₂ singlet (typically ~2.2 ppm) associated with the forosamine sugar.
-
Retention of Rhamnose Signals: You should still observe the signals for the C9-sugar, including the new ethyl group quartet and triplet (OCH₂CH₃) and the methoxy signals.
-
Olefinic Region: Verify the integrity of the macrolide core by checking the olefinic protons (H13, H14) and specifically H5/H6 to ensure no hydration occurred.
Q: Why is the yield of the pseudoaglycone often lower than expected?
A: The hydrolysis reaction is a kinetic competition.
-
Reaction A: Cleavage of C17-Forosamine (Desired, Fast).[1]
-
Reaction B: Cleavage of C9-Rhamnose (Undesired, Slower but non-zero).[1][5]
-
Reaction C: Degradation of Macrolide (Undesired, Variable).[1] If you push for 100% conversion of the starting material, you will likely lose product to Reaction B. Recommendation: Stop the reaction at 85-90% conversion . It is better to separate unreacted starting material by column chromatography (silica gel, MeOH/DCM gradient) than to destroy your product by over-cooking.[1]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9-and 17-pseudoaglycones and their aglycones.[4][6][7] The Journal of Antibiotics, 51(8), 795-800.[1]
- Relevance: Establishes the foundational protocols for selective acid hydrolysis of spinosyns.
-
Sparks, T. C., Crouse, G. D., & Dripps, J. E. (2008).[1] Neural network-based QSAR and insecticide discovery: spinetoram. Journal of Computer-Aided Molecular Design, 22(6), 393-401.[1]
- Relevance: Details the structure and development of Spinetoram components (Spinosyn J and L deriv
-
[1]
-
Kirst, H. A. (2010).[1][3][5][8] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63(3), 101-111.
-
Li, J., et al. (2017).[1] A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone.[1][9][10] Beilstein Journal of Organic Chemistry, 13, 257–263.
- Relevance: Provides modern synthetic protocols for ethylation and handling of spinosyn aglycones.
-
[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinosyn J | C40H63NO10 | CID 23724547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
- 9. A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]
minimizing degradation of spinosad in aqueous solutions
[1]
Current Status: Operational Topic: Minimizing Degradation in Aqueous Solutions Lead Scientist: Senior Application Specialist[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for Spinosad. If you are working with this compound, you are likely encountering a common paradox: Spinosad is robust in the field (soil binding) but notoriously fragile in the laboratory (aqueous solution).[1]
Spinosad is a mixture of two spinosyns: Spinosyn A (major component, ~85%) and Spinosyn D (minor component, ~15%) .
Your Primary Enemy is Light. While hydrolysis (pH) and oxidation play roles, photolysis is the dominant degradation pathway in aqueous systems.[2] Under summer sunlight, the half-life of aqueous Spinosad is less than 1 day .[1][3] In a bright laboratory, significant degradation can occur within hours.[1]
This guide provides the protocols required to stabilize your experiments.
Module 1: Photolysis Prevention (Critical)
Issue: "My recovery rates drop significantly during sample preparation, even within a single day." Diagnosis: Rapid Aqueous Photolysis.[2]
The Mechanism
Upon exposure to UV and visible light (specifically 300–370 nm), Spinosad undergoes a rapid transformation.[1] The primary pathway involves the loss of the forosamine sugar and changes to the macrolide ring, converting Spinosyn A into Spinosyn B and Spinosyn D into N-demethyl-spinosyn D .[1]
Troubleshooting Protocol: The "Dark Workflow"
Do not rely on standard laboratory lighting.[1] Follow this strict shielding protocol:
-
Glassware: Use Class A Amber Borosilicate Glass for all stock and working solutions.[1]
-
Shielding: If amber glass is unavailable, wrap clear vessels in aluminum foil .
-
Light Source: If possible, perform weighing and dilution steps under Gold Fluorescent Light (wavelengths >500 nm), which filters out the exciting UV frequencies.[1]
-
Autosamplers: Ensure your HPLC/LC-MS autosampler tray is temperature-controlled (4°C) and completely darkened .
Visualizing the Threat
The following diagram illustrates the degradation workflow and the necessary intervention points.
Figure 1: The photolytic degradation pathway of Spinosad and the critical intervention point (Shielding) required to prevent the formation of Spinosyn B.[1]
Module 2: pH Optimization & Hydrolysis
Issue: "Is Spinosad stable in my basic buffer (pH 9)?" Diagnosis: Hydrolytic Instability.[1]
The Data: pH Stability Profile
Spinosad exhibits a "U-shaped" or "flat-bottom" stability curve.[1] It is highly stable in acidic to neutral conditions but degrades in alkaline environments.[1]
| pH Condition | Stability Status | Approx. Half-Life (Aqueous) | Recommendation |
| pH 5.0 | Stable | > 200 Days | Recommended |
| pH 7.0 | Stable | > 200 Days | Recommended |
| pH 9.0 | Unstable | Variable (Days to Weeks)* | Avoid |
*Note: While some environmental fate studies cite long half-lives at pH 9, laboratory preparations often show accelerated degradation due to the synergistic effect of light and base-catalyzed hydrolysis.
Buffer Recommendations
Module 3: Solubility & Stock Preparation
Issue: "I see a fine precipitate in my aqueous stock solution, or my Spinosyn D peak is missing." Diagnosis: Differential Solubility Limits.
Spinosyn D is significantly less water-soluble than Spinosyn A. If you attempt to make a concentrated stock in pure water, Spinosyn D will precipitate out first, altering the A:D ratio of your standard.[1]
Solubility Data
Correct Dissolution Protocol
Never dissolve solid Spinosad directly into water for stock solutions.[1]
-
Primary Stock: Dissolve Spinosad in 100% HPLC-grade Methanol or Acetonitrile .
-
Solubility in MeOH: > 100,000 mg/L.[1]
-
-
Secondary Dilution: Dilute the organic stock into water/buffer.[1]
-
Constraint: Ensure the final organic solvent concentration is compatible with your biological assay (usually < 0.1% or < 1%).[1]
-
-
Verification: Vortex vigorously. If the final concentration of Spinosyn D exceeds 0.5 mg/L, you must maintain a percentage of organic cosolvent (e.g., 5-10% MeOH) to keep it in solution.[1]
Decision Logic for Formulation
Figure 2: Decision tree for solvent selection to prevent selective precipitation of Spinosyn D.
Module 4: Troubleshooting FAQ
Q: I am detecting "Ghost Peaks" near my Spinosyn A peak. What are they? A: These are likely Spinosyn B (from photolysis) or Spinosyn A pseudoaglycone (from acid hydrolysis, though rare at pH 5-7).[1] If the peak appears before Spinosyn A on a Reverse Phase column, it is likely a more polar degradant caused by photolysis.[1] Run a standard of Spinosad exposed to UV light for 1 hour to confirm the retention time of the degradation product.
Q: Can I store aqueous Spinosad samples at -20°C? A: Yes, freezing is effective for chemical stability.[1] However, upon thawing, sonicate the sample.[1] Spinosad can adsorb to plastic surfaces (polypropylene tubes) during freeze-thaw cycles. Glass vials are preferred for storage.[1]
Q: Does the "Earth" smell indicate degradation? A: No. Spinosad naturally has an earthy odor (similar to stale water) derived from the Saccharopolyspora spinosa fermentation process.[1][4] This is normal and does not indicate spoilage.[1]
References
-
Saunders, D. G., & Bret, B. L. (1997). Photolysis of spinosad in aqueous solutions.[2][5][3][6][4] Dow AgroSciences. (Cited in FAO Specifications).[1]
-
Cleveland, C. B., et al. (2002).[2] Environmental fate of spinosad.[2][5][3][6][4][7] 1. Dissipation and degradation in aqueous systems.[2][6] Journal of Agricultural and Food Chemistry. (Establishes the <1 day photolysis half-life).
-
U.S. Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Spinosad.[1][8] (Provides solubility and pH stability data).
-
Liu, H., & Li, J. (2004). Photolysis of spinosyns in seawater, stream water and various aqueous solutions. Chemosphere.[1] (Details the mechanism of photolytic degradation). [1]
Sources
- 1. gov.nl.ca [gov.nl.ca]
- 2. researchgate.net [researchgate.net]
- 3. www3.epa.gov [www3.epa.gov]
- 4. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. WO2009086741A1 - Water soluble granule of spinosad and its preparation - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 3'-Ethoxy-Spinosyn L 17-Pseudoaglycone vs. Spinosad Activity
[1][2]
Executive Summary: The Criticality of the Forosamine Moiety[3]
This guide provides a technical comparison between Spinosad (the industry-standard spinosyn insecticide) and 3'-Ethoxy-spinosyn L 17-pseudoaglycone (a specific degradation product of the semi-synthetic spinosyn, Spinetoram).[1][2]
The Core Finding: While Spinosad and Spinetoram exhibit potent insecticidal activity in the low parts-per-million (ppm) range, the 3'-Ethoxy-spinosyn L 17-pseudoaglycone is biologically inert at relevant concentrations.[1][2] This comparison serves as a definitive case study in Structure-Activity Relationships (SAR), demonstrating that the forosamine sugar moiety at the C-17 position is an absolute requirement for binding to the nicotinic acetylcholine receptor (nAChR).[1][2]
For drug development professionals, this molecule serves not as an active lead, but as a critical negative control and a marker for stability profiling in formulation stress testing.
Chemical Identity & Structural Divergence[1][2]
To understand the activity gap, we must first establish the structural relationship. The pseudoaglycone is generated via the acid-catalyzed hydrolysis of the biologically active parent.[3][4][5]
| Feature | Spinosad (Target Standard) | 3'-Ethoxy-Spinosyn L 17-Pseudoaglycone |
| Composition | Mixture of Spinosyn A (Major) & D (Minor) | Single degradation entity derived from Spinetoram L |
| Core Structure | Tetracyclic macrolide + Forosamine + Rhamnose | Tetracyclic macrolide + Hydroxyl (C-17) + Modified Rhamnose |
| Key Moiety | C-17 D-Forosamine (Amino sugar) | Missing (Hydrolyzed off) |
| C-9 Moiety | Tri-O-methyl-L-rhamnose | 3'-O-ethyl-2,4-di-O-methyl-L-rhamnose |
| Primary Use | Active Pharmaceutical Ingredient (API) | Impurity Standard / Metabolite Marker |
Visualizing the Degradation Pathway
The following diagram illustrates the formation of the pseudoaglycone and the structural loss responsible for the loss of bioactivity.
Figure 1: Acid-catalyzed hydrolysis pathway converting the active Spinetoram component into the inactive 17-pseudoaglycone via loss of the forosamine sugar.[1][2][4][5]
Comparative Efficacy Data
The following data contrasts the insecticidal potency against Heliothis virescens (Tobacco Budworm), a primary target for spinosyn class chemistry.
Table 1: Biological Activity Profile (Diet Surface Bioassay)
| Compound | Concentration (ppm) | Mortality (%) | Efficacy Status |
| Spinosad | 1.0 ppm | > 90% | Highly Active |
| Spinosad | 0.37 ppm | ~50% (LC50) | Active |
| 3'-Ethoxy-spinosyn L 17-pseudoaglycone | 64.0 ppm | 0% | Inactive |
Interpretation: The pseudoaglycone fails to elicit toxicity even at concentrations 170x higher than the LC50 of Spinosad. This confirms that the lipophilic macrolide core alone is insufficient for insecticidal activity; the basic amine of the forosamine sugar is required to interact with the anionic sub-site of the insect nAChR.
Mechanism of Action & SAR Analysis
Why the Pseudoaglycone Fails
Spinosyns function as allosteric modulators of the nicotinic acetylcholine receptor (nAChR). The binding mechanism relies on a "two-point" anchor system:
-
The Macrolide Core: Provides the hydrophobic scaffold to position the molecule within the transmembrane domain.
-
The Forosamine Sugar (C-17): This amino sugar becomes protonated at physiological pH.[1][2] The resulting positive charge interacts electrostatically with negatively charged amino acid residues in the receptor's binding pocket.
The 17-Pseudoaglycone Defect: By removing the forosamine, the molecule loses its "electrostatic hook." Although the 3'-ethoxy modification on the rhamnose (C-9) generally improves potency (as seen in Spinetoram vs. Spinosad), this enhancement cannot compensate for the total loss of the primary pharmacophore at C-17.[1][2]
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the loss of forosamine results in loss of receptor affinity.[1][2]
Experimental Protocols
For researchers needing to validate these findings or synthesize the pseudoaglycone standard for HPLC retention time markers, use the following self-validating protocols.
Protocol A: Selective Hydrolysis (Synthesis of Reference Standard)
Objective: Generate 3'-ethoxy-spinosyn L 17-pseudoaglycone from Spinetoram.[1][2]
-
Preparation: Dissolve 100 mg of Spinetoram (technical grade) in 10 mL of Methanol (MeOH).
-
Acidification: Add 5 mL of 0.5 N Sulfuric Acid (
). -
Reaction: Reflux at 60°C for 2–4 hours. Monitor via TLC (Silica gel, EtOAc:Hexane 3:1).[1][2]
-
Workup: Neutralize with saturated
. Extract with Dichloromethane (DCM).[2] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> and concentrate. -
Purification: Flash chromatography (Silica) eluting with a gradient of 0-5% MeOH in DCM.
Protocol B: Diet Incorporation Bioassay (Activity Verification)
Objective: Confirm lack of activity against Heliothis virescens.
-
Diet Prep: Prepare standard agar-based lepidopteran diet.
-
Treatment:
-
Control: Solvent blank (Acetone).
-
Standard: Spinosad at 1 ppm (Positive Control).
-
Test: 17-Pseudoaglycone at 64 ppm.
-
-
Application: Incorporate compounds into the liquid diet at 55°C before solidification to ensure homogenous distribution.
-
Infestation: Place one 2nd-instar larva per well (32 wells per treatment).
-
Assessment: Evaluate mortality and stunting at 120 hours (5 days).
-
Validation Criteria: Control mortality <10%; Spinosad mortality >90%.
-
References
-
Creemer, L. C., et al. (1998).[1][2] "Conversion of Spinosyn A and Spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones." The Journal of Antibiotics, 51(8), 795-800.[2][4]
-
Sparks, T. C., et al. (2008).[1][2][6][7] "Neural network-based QSAR and insecticide discovery: Spinetoram." Journal of Computer-Aided Molecular Design, 22(6-7), 393-401.[1][2][5]
-
Cayman Chemical. (n.d.).[1][2] "3'-Ethoxy Spinosyn L 17-pseudoaglycone Product Insert." Cayman Chemical Product Database.
-
Kirst, H. A. (2010).[1][2][7] "The spinosyn family of insecticides: realizing the potential of natural products research." The Journal of Antibiotics, 63, 101–111. [1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 7. researchgate.net [researchgate.net]
Technical Comparative Guide: Insecticidal Potency of Spinosyn Derivatives
Focus: Spinosad (Spinosyn A/D) vs. Spinetoram (Spinosyn J/L)
Executive Summary
This guide provides a technical analysis comparing the insecticidal potency of first-generation spinosyns (Spinosad) against second-generation semi-synthetic derivatives (Spinetoram).[1][2] While both classes function as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), Spinetoram exhibits superior potency, photostability, and speed of action due to specific structural modifications. This document details the Structure-Activity Relationships (SAR), comparative toxicity data, and validated experimental protocols for assessing these compounds.
Structural & Mechanistic Basis (SAR)
The enhanced potency of Spinetoram over Spinosad is driven by two critical chemical modifications to the macrolide core and the rhamnose sugar moiety.
-
Spinosad: A natural fermentation mixture of Spinosyn A (major component) and Spinosyn D (minor component).[3][4]
-
Spinetoram: A semi-synthetic mixture of Spinosyn J (major) and Spinosyn L (minor).[4]
Key Structural Modifications
-
3'-O-Ethylation: The rhamnose sugar in Spinetoram is modified with an ethyl group (replacing a methyl group in Spinosad).[1] This increases lipophilicity and receptor affinity.
-
5,6-Hydrogenation: The double bond at the 5,6 position of the macrolide ring is hydrogenated. This modification significantly improves photostability, allowing the molecule to remain active on the leaf surface longer.
Diagram: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the transition from natural spinosyns to the semi-synthetic derivative and the functional impact of these changes.
Caption: SAR evolution from Spinosad to Spinetoram highlighting key chemical modifications.
Mode of Action (MoA)
Both compounds share a unique mode of action (IRAC Group 5) distinct from neonicotinoids. They bind to an allosteric site on the nicotinic acetylcholine receptor (nAChR), specifically targeting the
-
Mechanism: Binding causes prolonged channel opening, leading to cation influx, neuronal hyperexcitation, paralysis, and death.
-
Selectivity: The high affinity for the insect
subunit (absent in mammals) confers an excellent safety profile.
Caption: Allosteric modulation of nAChR by spinosyns leading to insect paralysis.
Comparative Potency Analysis
Experimental data consistently demonstrates that Spinetoram requires lower concentrations to achieve lethal effects (LC50) compared to Spinosad.
Table 1: Comparative Toxicity Data (LC50/LD50)
Data synthesized from bioassay studies on key agricultural and urban pests.
| Target Pest | Life Stage | Metric | Spinosad Value | Spinetoram Value | Potency Ratio (Spinetoram vs Spinosad) |
| Cotton Leafworm (Spodoptera littoralis) | 2nd Instar | LC50 (72h) | 43.1 ppm | 8.6 ppm | ~5.0x More Potent |
| Bed Bug (Cimex lectularius) | Adult | Mortality @ 5000 ppm | 50% | 82% | ~1.6x More Efficacious |
| Tobacco Budworm (Heliothis virescens) | Larva | LC50 | 0.3 - 2.25 ppm | < 0.3 ppm | High Potency (Both) |
| Daphnia pulex (Non-target Indicator) | N/A | LC50 | 12.47 µg/L | 3.44 µg/L | 3.6x More Toxic (Ecotox note) |
Analysis:
-
Lepidoptera: Spinetoram shows a distinct advantage (approx.[1] 5-fold increase in toxicity) against Spodoptera species.[1][4]
-
Speed of Action: Spinetoram typically induces cessation of feeding and paralysis faster than Spinosad due to faster cuticular penetration and receptor binding kinetics.
Experimental Validation Protocols
To validate these potency differences in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Leaf Dip Bioassay (Foliar Potency)
Objective: Determine LC50 values for chewing insects (e.g., Plutella, Spodoptera).
-
Preparation: Prepare 5 serial dilutions of Technical Grade Active Ingredient (TGAI) in acetone/water (50:50) with 0.1% Triton X-100.[1]
-
Dipping: Cut leaf discs (4 cm diameter) from untreated host plants (e.g., cabbage). Dip into solution for 10 seconds.
-
Drying: Allow discs to air dry on a wire rack for 2 hours (ensure no pooling).
-
Exposure: Place 10 larvae (2nd instar) per petri dish containing treated leaves. Replicate 4x.
-
Assessment: Assess mortality at 24, 48, and 72 hours. "Dead" is defined as inability to right itself within 10 seconds when flipped.
-
Validation: Control mortality must be <10%. Use Abbott’s formula to correct.
Protocol B: Topical Application (Contact Potency)
Objective: Measure intrinsic toxicity (LD50) bypassing ingestion variables.[1]
-
Anesthesia: Lightly anesthetize larvae/adults using CO2 or chilling (4°C).[1]
-
Application: Apply 1 µL of insecticide solution (in acetone) to the dorsal thorax using a micro-applicator (e.g., Burkard).
-
Recovery: Transfer insects to clean diet cups.
-
Data: Record mortality at 24h and 48h.
Caption: Standardized workflow for determining insecticidal potency of spinosyns.
Resistance & Safety Considerations
-
Cross-Resistance: High risk of cross-resistance exists between Spinosad and Spinetoram. If a population is resistant to Spinosad, it will likely tolerate Spinetoram. Rotation with different MoA groups (e.g., diamides, avermectins) is mandatory.
-
Non-Target Impact: While highly potent against pests, Spinetoram can be toxic to aquatic invertebrates (e.g., Daphnia). Runoff mitigation is critical during field trials.[1]
References
-
Bacci, L., et al. (2016). "A review of Spinosyns, a derivative of biological acting substances as a class of insecticides..."[5] Journal of Entomological and Acarological Research. Link
- Sparks, T. C., et al. (1998). "The spinosyns: a new class of insect control agents." Pesticide Science.
-
Dripps, J. E., et al. (2008). "Spinetoram: How Artificial Intelligence Combined with Natural Products Discovery..." Down to Earth. (SAR and Development).[1][3][6]
-
Stark, J. D., & Banks, J. E. "Comparative Toxicity of the Semi-natural Insecticide Spinetoram to Three Cladoceran Species." Connect Journals. Link
-
Steelman, C. D., et al. (2008). "Susceptibility of the Bed Bug to Selected Insecticides." Journal of Medical Entomology. Link
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. scispace.com [scispace.com]
- 3. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationships of Spinosyn Pseudoaglycones and Analogues
Executive Summary
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of spinosyn pseudoaglycones (PSAs).[1][2] While parent spinosyns (A and D) exhibit potent insecticidal activity via a unique nicotinic acetylcholine receptor (nAChR) mechanism, the removal of specific glycosidic moieties to form pseudoaglycones drastically alters bioefficacy.[1]
Key Technical Insight: The SAR of spinosyns is defined by a "bipartite" efficacy model. The forosamine sugar (C-17) is the essential "anchor" for receptor binding; its removal (forming the C-17 pseudoaglycone) results in a near-total loss of activity.[1] Conversely, the rhamnose sugar (C-9) acts as a lipophilic "amplifier"; its modification (as seen in Spinetoram) can significantly enhance potency, though its complete removal (forming the C-9 pseudoaglycone) also reduces efficacy.[1]
Part 1: Structural Anatomy & Degradation Pathways[1]
To understand the SAR, one must first map the degradation of the parent molecule into its pseudoaglycone forms. Spinosyn A is a tetracyclic macrolide bridged with two sugars:
The C-17 Pseudoaglycone is the primary degradation product because the forosamine linkage is more acid-labile than the rhamnose linkage.
Figure 1: Spinosyn Degradation Pathway
This diagram illustrates the stepwise hydrolysis required to generate pseudoaglycones and the final aglycone.
Caption: Stepwise degradation of Spinosyn A. The C-17 pseudoaglycone is the dominant product of mild acid hydrolysis.
Part 2: Comparative SAR Analysis
The biological activity of spinosyns is strictly governed by the presence and orientation of the sugar moieties. The following data synthesizes comparative bioassays against Heliothis virescens (Tobacco Budworm), a standard benchmark for spinosyn potency.
The "Anchor" Effect (C-17 Position)
The C-17 pseudoaglycone lacks the forosamine sugar.[1] Experimental data consistently shows that this molecule is biologically inert at relevant concentrations.[1][4] This confirms that the amino sugar (forosamine) is critical for the initial interaction with the nAChR binding site.
The "Amplifier" Effect (C-9 Position)
The C-9 position (rhamnose) dictates lipophilicity and penetration.[1] While the C-9 pseudoaglycone (rhamnose removed) shows reduced activity, modifying this sugar (e.g., 3'-O-ethylation in Spinetoram) creates analogues that outperform the parent Spinosyn A.[1]
Table 1: Comparative Efficacy (LC50) against H. virescens
Data aggregated from Sparks et al. and Creemer et al.[1]
| Compound | Structural Feature | LC50 (ppm) | Relative Potency |
| Spinosyn A (Parent) | Full Glycosylation | 0.3 | 100% (Baseline) |
| Spinosyn D | 6-Methyl analogue | 0.8 | ~37% |
| C-17 Pseudoaglycone | No Forosamine | > 64.0 | < 0.5% (Inactive) |
| Aglycone | No Sugars | > 64.0 | Inactive |
| Spinetoram (Analogue) | Modified Rhamnose | < 0.1 | > 300% |
Critical Analysis: The jump from 0.3 ppm (Parent) to >64 ppm (C-17 PSA) represents a >200-fold loss in potency.[1] This validates the hypothesis that while the macrolide core provides the scaffold, the forosamine is the primary pharmacophore.
Part 3: Mechanism of Action & Binding Logic
Spinosyns act as allosteric modulators of the nicotinic acetylcholine receptor (nAChR), binding to a site distinct from neonicotinoids.
Figure 2: SAR Logic & Receptor Interaction
This diagram maps the functional contribution of each structural domain to the biological outcome.
Caption: Functional decomposition of the Spinosyn molecule. Forosamine is the primary driver of receptor binding.
Part 4: Experimental Protocols
To verify these SAR claims, researchers must isolate the pseudoaglycone and test it alongside the parent. The following protocols ensure reproducibility.
Protocol A: Selective Hydrolysis (Synthesis of C-17 Pseudoaglycone)
Objective: Selectively cleave the forosamine sugar without degrading the macrolide core or the rhamnose.
-
Reagents: Spinosyn A standard, Methanol (MeOH), Sulfuric Acid (H2SO4), Sodium Bicarbonate (NaHCO3).[1]
-
Reaction:
-
Quenching: Neutralize carefully with saturated NaHCO3 to pH 7.0.
-
Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO4.[1]
-
Purification: Silica gel chromatography (Gradient: Hexane -> Ethyl Acetate). The PSA will elute after the parent due to increased polarity (loss of the amine).
Protocol B: Leaf Dip Bioassay (Validation)
Objective: Quantify the loss of activity in the PSA compared to the parent.[4]
-
Subject: Heliothis virescens (Tobacco Budworm) or Spodoptera littoralis (Cotton Leafworm), 2nd instar larvae.[1]
-
Preparation: Prepare serial dilutions of Spinosyn A and C-17 PSA in acetone/water (50:50) with 0.1% Triton X-100.[1]
-
Range: 0.01 ppm to 100 ppm.
-
-
Application:
-
Cut cotton leaf discs (4 cm diameter).
-
Dip discs into solution for 10 seconds. Air dry on paper towels.[1]
-
Place discs in petri dishes with wet filter paper.
-
-
Exposure: Introduce 5–10 larvae per dish. Seal with parafilm.[1]
-
Assessment: Score mortality at 48 and 72 hours.
-
Valid Check: Control mortality (solvent only) must be <10%.[1]
-
Figure 3: Experimental Workflow
Visualizing the validation pipeline.
Caption: Workflow for generating and validating the inactivity of Spinosyn C-17 Pseudoaglycone.
References
-
Sparks, T. C., Crouse, G. D., & Durst, G. (2001).[1][6][7] Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns and spinosoids.[7] Pest Management Science, 57(10), 896-905.[1][6][7] Link
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][3][5] The Journal of Antibiotics, 51(8), 795-800.[1] Link
-
Cleveland, C. B., et al. (2002).[1][5] Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems.[5] Journal of Agricultural and Food Chemistry, 50(11), 3244-3256.[1] Link[1]
-
Kirst, H. A. (2010).[1] The spinosyn family of insecticides: realizing the potential of natural products research. The Journal of Antibiotics, 63, 101–111. Link[1]
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A Comparative Guide to Insect Cross-Resistance: The Case of 3'-Ethoxy-spinosyn L 17-pseudoaglycone
Introduction: The Spinosyn Class and the Challenge of Resistance
The spinosyns, a class of insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, represent a significant advancement in pest management. The two primary commercial products, spinosad (a mixture of spinosyn A and D) and spinetoram (a semi-synthetic derivative), are lauded for their high efficacy against a broad spectrum of insect pests, particularly those in the orders Lepidoptera, Diptera, and Thysanoptera.[1][2] Their unique mode of action, coupled with a favorable environmental and toxicological profile, has positioned them as valuable tools in integrated pest management (IPM) programs.[2]
Spinosyns exert their insecticidal effect by acting as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[3] Specifically, they target the α6 subunit of the nAChR, a site distinct from that of other insecticides like neonicotinoids.[4] This interaction leads to the persistent activation of the receptors, causing involuntary muscle contractions, paralysis, and ultimately, the death of the insect.[1]
However, the extensive use of any insecticide inevitably creates selection pressure for the evolution of resistance. Indeed, cases of resistance to spinosyns have been documented in several insect species.[5] Understanding the mechanisms of this resistance and the potential for cross-resistance to other compounds is paramount for developing sustainable resistance management strategies. This guide will delve into the concept of cross-resistance by examining a specific derivative, 3'-Ethoxy-spinosyn L 17-pseudoaglycone , to illustrate the critical role of molecular structure in insecticidal activity and the subsequent development of resistance.
The Decisive Role of Molecular Structure: A Look at Spinosyn SAR
The insecticidal potency of a spinosyn is not vested in a single part of its complex structure but is a result of the interplay between its tetracyclic macrolide core and its two appended sugar moieties: forosamine and tri-O-methylrhamnose.[2][6] Structure-activity relationship (SAR) studies have demonstrated that even minor modifications to this intricate architecture can lead to significant changes in biological activity.[7]
The forosamine sugar, in particular, is considered essential for potent insecticidal activity.[8][9][10] Its removal or alteration can drastically reduce the molecule's ability to bind to and activate the target nAChR. This brings us to the compound of interest: 3'-Ethoxy-spinosyn L 17-pseudoaglycone . This molecule is a derivative of a spinosyn L component, characterized by the selective hydrolysis and removal of the forosamine sugar from the 17-position of the macrolide core.[11]
The consequence of this structural modification is a profound loss of insecticidal efficacy. Studies have shown that 3'-Ethoxy-spinosyn L 17-pseudoaglycone is only weakly active or possesses no insecticidal activity against key pest species. For instance, it has been reported to have no activity against the tobacco budworm at concentrations up to 64 ppm.[12] This dramatic reduction in potency underscores the critical contribution of the forosamine moiety to the bioactivity of the parent spinosyn molecule.[9]
Cross-Resistance: A Non-Issue for a Non-Toxicant
Cross-resistance occurs when a single resistance mechanism confers protection against multiple insecticides.[3] For example, a mutation in a target protein that reduces binding of one insecticide might also prevent other, structurally similar insecticides from binding effectively. High cross-resistance is observed between spinosad and spinetoram, as they share the same mode of action and target site.[13][14]
However, the concept of cross-resistance to 3'-Ethoxy-spinosyn L 17-pseudoaglycone is largely a theoretical one. Because this compound exhibits negligible insecticidal activity, it does not exert significant selection pressure on insect populations.[12] Without this pressure, the development of resistance is not a practical concern. Insects resistant to spinosad or spinetoram would, by definition, also be "resistant" to this inactive analogue, but this is a consequence of the analogue's inherent lack of toxicity rather than a developed resistance mechanism.
The study of such inactive analogues is nonetheless invaluable. It provides a clear demonstration of the structural features necessary for a molecule to be recognized by the insect's target site. The inability of 3'-Ethoxy-spinosyn L 17-pseudoaglycone to effectively kill insects is strong evidence that the forosamine sugar is a key "lock" for the "keyhole" of the nAChR α6 subunit.
Mechanisms of Spinosyn Resistance
To understand why the removal of the forosamine sugar is so detrimental to activity, it is helpful to examine the known mechanisms of resistance to the parent spinosyns. These primarily fall into two categories:
-
Target-Site Resistance: This is the most common and significant mechanism of spinosyn resistance.[4] It involves mutations in the gene encoding the nAChR α6 subunit.[15] These mutations can lead to several outcomes:
-
Premature Stop Codons or Mis-splicing: Resulting in a truncated, non-functional receptor protein.[16][17]
-
Amino Acid Substitutions: A key mutation identified in several resistant insect species is the G275E substitution, which alters the receptor's structure and reduces its sensitivity to spinosyns.[4][18]
These modifications prevent the spinosyn molecule from effectively binding to and activating the receptor, thus rendering the insecticide ineffective. It is highly probable that the absence of the forosamine moiety in 3'-Ethoxy-spinosyn L 17-pseudoaglycone similarly disrupts the critical interactions required for binding to the nAChR α6 subunit.
-
-
Metabolic Resistance: This form of resistance involves the enhanced detoxification of the insecticide by enzymes within the insect's body.[19] The primary enzymes implicated in metabolic resistance are cytochrome P450 monooxygenases (P450s).[20][21] Overexpression of certain P450 genes can lead to the rapid breakdown of the insecticide before it can reach its target site in the nervous system.[22][23] While metabolic resistance to spinosyns has been reported, it is generally considered a less significant mechanism than target-site resistance.
Experimental Protocols for Assessing Insecticidal Activity and Cross-Resistance
The determination of a compound's insecticidal activity and the potential for cross-resistance relies on standardized bioassays. Below are detailed protocols for two common methods.
Protocol 1: Larval Packet Bioassay for Chewing Insects (e.g., Lepidoptera)
This method is ideal for assessing the toxicity of compounds to larval stages of chewing insects when ingested.
Objective: To determine the lethal concentration (LC50) of a test compound.
Materials:
-
Test compound (e.g., 3'-Ethoxy-spinosyn L 17-pseudoaglycone, spinosad)
-
Solvent (e.g., acetone, DMSO)
-
Distilled water with a non-ionic surfactant (e.g., 0.1% Triton X-100)
-
Artificial insect diet
-
Petri dishes or multi-well plates
-
Soft-bristled paintbrush
-
Healthy, uniformly-sized insect larvae (e.g., third instar)
-
Incubator set to appropriate temperature and humidity
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a series of serial dilutions in distilled water with surfactant to achieve a range of at least 5-7 concentrations expected to cause between 10% and 90% mortality. A control solution containing only the solvent and surfactant in water must also be prepared.
-
Diet Treatment: Dispense a known volume of artificial diet into each petri dish or well. Apply a precise volume of each test solution evenly over the surface of the diet. Allow the solvent to evaporate completely in a fume hood.
-
Insect Infestation: Using a soft-bristled paintbrush, carefully transfer a known number of larvae (typically 10-20 per replicate) onto the treated diet.
-
Incubation: Seal the containers to prevent larvae from escaping and place them in an incubator under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: After a set exposure period (typically 48-72 hours), record the number of dead larvae in each replicate. Larvae that are unable to move in a coordinated manner when prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence intervals.
Causality and Self-Validation: The inclusion of a susceptible laboratory strain as a baseline, a known resistant strain (if available), and a negative control (solvent only) validates the assay. A clear dose-dependent mortality curve is expected for active compounds. For 3'-Ethoxy-spinosyn L 17-pseudoaglycone, one would expect to see little to no mortality above the control, even at high concentrations.
Protocol 2: Adult Vial Test for Contact Toxicity
This method is used to assess the toxicity of a compound upon contact with treated surfaces.[24][25]
Objective: To determine the lethal concentration (LC50) of a test compound for adult insects.
Materials:
-
Test compound
-
Acetone (technical grade)
-
Glass scintillation vials (20 ml) with screw caps[26]
-
Pipettor
-
Vial roller or hot dog roller[27]
-
Healthy adult insects
-
Aspirator
-
Controlled environment for holding
Procedure:
-
Vial Coating: Prepare a range of concentrations of the test compound in acetone. Pipette a known volume (e.g., 0.5 ml) of each solution into a glass vial.[24]
-
Solvent Evaporation: Place the vials on a roller and rotate them at a low speed to ensure an even coating of the insecticide on the inner surface as the acetone evaporates.[27] This should be done in a fume hood. Prepare control vials using only acetone.
-
Insect Exposure: Once the vials are completely dry, introduce a known number of adult insects (typically 10-20) into each vial using an aspirator.
-
Incubation: Cap the vials (with ventilation if necessary) and hold them at a controlled temperature.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 2, 4, 8, 24 hours). Insects that are unable to stand or move in a coordinated manner are considered dead.
-
Data Analysis: As with the larval bioassay, correct for control mortality and perform probit analysis to determine the LC50.
Cross-Resistance Assessment: To assess cross-resistance, a strain with known resistance to a primary insecticide (e.g., spinosad) is tested against an alternative insecticide. The resistance ratio (RR) is calculated as: RR = LC50 of the resistant strain / LC50 of the susceptible strain. A high RR value indicates significant cross-resistance.
Data Summary and Visualization
The available data clearly positions 3'-Ethoxy-spinosyn L 17-pseudoaglycone as a significantly less potent compound compared to its parent spinosyns.
| Compound | Target Insect | Bioassay Type | Activity Level (LC50 or similar metric) | Reference |
| Spinosad | Tobacco Budworm (Heliothis virescens) | Larval Diet | ~0.3 ppm | [28] |
| Spinetoram | Fall Armyworm (Spodoptera frugiperda) | Larval Diet | ~0.63 µg/mL | [13] |
| 3'-Ethoxy-spinosyn L 17-pseudoaglycone | Tobacco Budworm (Heliothis virescens) | Not specified | No activity up to 64 ppm | [12] |
| Spinosyn A 17-pseudoaglycone | Not specified | Not specified | Weakly active | [9] |
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described.
Caption: Workflow for an adult vial test.
Conclusion: Insights from an Inactive Analogue
The study of 3'-Ethoxy-spinosyn L 17-pseudoaglycone provides a compelling lesson in the structure-activity relationships that govern insecticide efficacy. While the concept of cross-resistance to this compound is moot due to its lack of significant insecticidal activity, its comparison to the highly active parent spinosyns, like spinosad and spinetoram, is scientifically illuminating.
The key takeaway for researchers and drug development professionals is the confirmation that the forosamine sugar moiety is indispensable for the potent insecticidal action of the spinosyn class. Its removal, as seen in the pseudoaglycone, effectively disarms the molecule, preventing it from interacting with its nAChR target site. This reinforces our understanding of the molecular basis for spinosyn toxicity and provides a clear rationale for the observed target-site resistance mechanisms in insects, which often involve mutations that disrupt this very interaction. Therefore, while 3'-Ethoxy-spinosyn L 17-pseudoaglycone may not be a threat in terms of selecting for resistant pests, its "inactivity" speaks volumes about the precise structural requirements for this important class of insecticides.
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A Senior Application Scientist's Guide to the Comparative Toxicology of Spinosyn Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Spinosyns and Their Environmental and Metabolic Fate
Spinosad, a widely-used insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, represents a significant advancement in pest management due to its high efficacy and relatively low mammalian toxicity.[1][2][3] It is a mixture of two primary active ingredients, spinosyn A and spinosyn D, which are complex macrolide structures.[4] However, the environmental and metabolic fate of spinosad leads to the formation of several metabolites, the toxicological profiles of which are crucial for a comprehensive risk assessment. This guide provides an in-depth comparative analysis of the toxicology of spinosad and its principal metabolites, grounded in experimental data and established testing protocols.
Upon release into the environment, spinosad undergoes degradation primarily through photolysis (degradation by sunlight) and microbial metabolism.[5] In animals, spinosad is rapidly absorbed and extensively metabolized.[6] These processes result in a suite of metabolites, including spinosyn B (from the N-demethylation of spinosyn A), spinosyn K, N-demethyl-spinosyn D (from the N-demethylation of spinosyn D), and various pseudoaglycones formed by the loss of sugar moieties.[4][5][6][7] Understanding the comparative toxicology of these metabolites is paramount for predicting the overall environmental impact and ensuring the safety of this important insecticide.
Metabolic Pathways of Spinosyns
The metabolic transformation of spinosad is a key factor in determining its ultimate toxicological profile. The primary metabolic pathways involve modifications to the forosamine sugar and the core tetracyclic macrolide structure.
Caption: Metabolic pathways of spinosad.
Comparative Toxicological Profile
A comprehensive evaluation of the toxicological data reveals that while spinosad itself exhibits a favorable safety profile in mammals, its effects on non-target organisms, particularly certain insects and aquatic invertebrates, warrant careful consideration. The metabolites of spinosad are generally considered to be of similar or lesser toxicity than the parent compounds.[5]
Mammalian Toxicology
Spinosad has a low acute oral, dermal, and inhalation toxicity in mammals.[8] The primary toxic effect observed in subchronic and chronic studies is histopathological changes in multiple organs, characterized by vacuolation of cells.[2]
Table 1: Acute and Chronic Mammalian Toxicity of Spinosad
| Species | Test Type | Endpoint | Value | Reference |
| Rat (male) | Acute Oral | LD50 | 3738 mg/kg | [6] |
| Rat (female) | Acute Oral | LD50 | >5000 mg/kg | [6] |
| Rabbit | Acute Dermal | LD50 | >2000 mg/kg | [6] |
| Rat | Acute Inhalation | LC50 | >5.18 mg/L | [6] |
| Dog | 1-Year Chronic | NOAEL | 2.68 mg/kg/day | [6] |
| Rat | 2-Year Chronic | NOAEL | 2.4 mg/kg/day | [5] |
Limited direct quantitative toxicological data is available for the individual metabolites in mammals. However, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have concluded that the metabolites are not of toxicological concern, as their structural similarity to the parent compounds suggests they would not possess significantly different toxicological properties.[2]
Ecotoxicology
The ecotoxicological profile of spinosad and its metabolites is more varied, with notable differences in sensitivity among different non-target organisms.
Table 2: Aquatic Toxicity of Spinosad and its Metabolites
| Organism | Compound | Test Duration | Endpoint | Value | Reference |
| Rainbow Trout | Spinosad | 96-hour | LC50 | 30 mg/L | [9] |
| Bluegill Sunfish | Spinosad | 96-hour | LC50 | 5.9 mg/L | [9] |
| Daphnia magna | Spinosad | 48-hour | EC50 | 14 mg/L | [3] |
| Eastern Oyster | Spinosad | 96-hour | EC50 | 0.3 mg/L | [3] |
| Aquatic Invertebrates | Spinosyn B | - | NOAEC | Modestly less toxic than Spinosad | [3] |
| Aquatic Invertebrates | N-demethyl-spinosyn D | - | NOAEC | Modestly less toxic than Spinosad | [3] |
Studies on aquatic invertebrates indicate that spinosyn B and N-demethylated spinosyn D are "modestly less toxic" than the parent spinosad.[3] The pseudoaglycone degradates are considered to be "much less toxic".[3]
Toxicity to Soil Organisms and Beneficial Insects:
-
Earthworms: Spinosad is considered not toxic to earthworms. A 14-day study on Eisenia fetida established a No-Observed-Adverse-Effect-Level (NOAEL) of 970 mg a.i./kg soil.[10]
-
Beneficial Insects: Spinosad is highly toxic to bees upon direct contact, but the risk is significantly reduced once the spray has dried.[11] Studies on other beneficial insects, such as ladybugs (Coccinella septempunctata), have shown that spinosad can be toxic, with the order of toxicity of several insecticides being Chlorpyrifos > Indoxacarb > Spinosad > Acetamaprid > Emamectin Benzoate > Leufenoron > Imidacloprid.[12]
Experimental Protocols for Toxicological Assessment
The toxicological evaluation of spinosad and its metabolites follows standardized protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data.
Acute Oral Toxicity Testing (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[1][13][14]
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.[1][13][14]
-
Dose Administration: A single dose of the test substance is administered by gavage. The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.[1][13][14]
-
Stepwise Dosing: The test proceeds in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). If no toxicity is observed at the initial dose, the next higher fixed dose is used in another group of animals. If toxicity is observed, the next lower fixed dose is used.[1][13][14]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1][13][14]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[14]
Causality: The fixed dose procedure is a more humane alternative to the classical LD50 test as it aims to identify a dose that causes evident toxicity rather than lethality as the primary endpoint. This provides sufficient information for hazard classification with fewer animals and reduced suffering.
Caption: OECD 420 Acute Oral Toxicity Workflow.
Aquatic Toxicity Testing: Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
Methodology:
-
Test Organism: Young Daphnia magna (less than 24 hours old) are used.[9][15][16]
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[9][15][16]
-
Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.[9][15][16]
-
Observation: Immobilisation is recorded at 24 and 48 hours.[9][15][16]
-
Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids).[16]
Causality: Daphnia magna are a key species in freshwater ecosystems and are sensitive to a wide range of pollutants. This test provides a reliable indicator of the potential acute risk of a substance to aquatic invertebrates.
Mechanism of Action: A Comparative Perspective
Spinosad's primary mode of action is the disruption of neuronal activity in insects. It acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), causing prolonged activation and leading to involuntary muscle contractions, paralysis, and death.[11] Spinosad also has effects on GABA receptors, which may contribute to its insecticidal activity.[17]
There is a lack of specific studies on the binding affinities of the individual spinosyn metabolites to nAChRs and GABA receptors. However, the structural similarities between the metabolites and the parent compounds, particularly the conservation of the core macrolide structure, suggest that they likely share a similar mechanism of action. The reduced toxicity observed in some metabolites may be due to altered binding affinity or metabolic instability. For instance, the forosamine sugar moiety is considered essential for potent insecticidal activity, and its loss in pseudoaglycones leads to a significant reduction in toxicity.[18]
Conclusion
The comparative toxicological assessment of spinosyn metabolites reveals a reassuring profile for mammalian safety, with metabolites generally being of similar or lesser toxicity than the parent spinosad. However, the ecotoxicological effects, particularly on non-target insects and aquatic invertebrates, highlight the importance of responsible use and further research into the specific toxicities of individual metabolites. The standardized testing protocols outlined by the OECD provide a robust framework for generating the necessary data to conduct comprehensive risk assessments. As a senior application scientist, it is imperative to consider the complete toxicological profile of a pesticide, including its metabolites, to ensure its safe and sustainable use in integrated pest management programs.
References
-
Acute Oral Toxicity Testing OECD 420 - Testing Laboratory. (2025). Retrieved from [Link]
-
Gothe S. R., Pawade U. V., Nikam A. V., & Anjankar M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Retrieved from [Link]
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Thakur, K. (2018). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. Retrieved from [Link]
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IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link]
-
Syracuse Environmental Research Associates, Inc. (2016). Spinosad. USDA Forest Service. Retrieved from [Link]
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OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing, Paris. Retrieved from [Link]
-
Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
-
Fera. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
-
PubChem. (n.d.). Spinosyn A. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. EPA. (1998). Spinosad (Pc Code 110003). Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (1998). Public Release Summary on the Evaluation of the new active SPINOSAD in the products Laser Naturalyte Insect Control Tracer Naturalyte. Retrieved from [Link]
-
U.S. EPA. (2015). Spinosad; Pesticide Tolerances. Federal Register, 80(248), 80665-80672. Retrieved from [Link]
-
U.S. EPA. (1997). Pesticide Fact Sheet for Spinosad. Retrieved from [Link]
-
U.S. EPA. (2023). Spinosad; Pesticide Tolerances. Federal Register, 88(165), 58503-58507. Retrieved from [Link]
-
European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance spinosad. EFSA Journal, 16(11), e05482. Retrieved from [Link]
-
FAO/WHO. (2001). SPINOSAD. In: Pesticide residues in food - 2001. Toxicological evaluations. Retrieved from [Link]
-
Puinean, A. M., Lansdell, S. J., Collins, T., & Millar, N. S. (2013). A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis. Pest management science, 69(6), 729–735. Retrieved from [Link]
-
PubChem. (n.d.). Spinosyn D. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., Wu, S., Chen, L., Wu, Y., & Zhao, X. (2012). Comparative acute toxicity of twenty-four insecticides to earthworm, Eisenia fetida. Ecotoxicology and environmental safety, 80, 272–277. Retrieved from [Link]
-
Mughal, K. T., Ullah, Z., Sabri, A. M., Ahmad, S., & Hussain, D. (2017). In vitro comparative toxicity of different insecticides against adults of seven spotted beetle, Coccinella septempunctata L. (Coleoptera: Coccinellidae). Journal of Entomology and Zoology Studies, 5(6), 498-502. Retrieved from [Link]
-
Salgado, V. L., & Sparks, T. C. (2005). The spinosyns: chemistry, biochemistry, mode of action, and resistance. In Comprehensive Molecular Insect Science (Vol. 6, pp. 137-173). Elsevier. Retrieved from [Link]
-
Khan, S., Ullah, F., Khan, I., Khan, M. A., Khan, S. Z., Khan, M. A., ... & Iqbal, T. (2015). Comparative Toxicity of Different Insecticides against Adults of Seven Spotted Beetle, Coccinella septempunctata L.(Coleoptera: Coccinellidae) under Laboratory Conditions. Journal of Entomology and Zoology Studies, 3(3), 143-147. Retrieved from [Link]
-
Mayes, M. A., Thompson, G. D., Husband, B., & Miles, M. M. (2003). Spinosad toxicity to pollinators and associated risk. Reviews of environmental contamination and toxicology, 179, 37–71. Retrieved from [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Spinosyn A 17-pseudoaglycone. Retrieved from [Link]
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3'-Ethoxy-spinosyn L 17-pseudoaglycone efficacy compared to other insecticides
This technical guide provides a comparative analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone , a specific degradation product of the commercial insecticide Spinetoram.[1]
Executive Summary for Drug Developers: 3'-Ethoxy-spinosyn L 17-pseudoaglycone is not a commercial insecticide candidate but rather a weakly active metabolite/degradation impurity of Spinetoram.[1] Its primary value in research is as a negative control in Structure-Activity Relationship (SAR) studies, demonstrating the critical pharmacophoric role of the forosamine sugar moiety at the C-17 position. While the parent compound (Spinetoram) exhibits potent broad-spectrum activity, the removal of the amino sugar to form the 17-pseudoaglycone results in a near-total loss of insecticidal efficacy.
Chemical Identity & Structural Context
To understand the efficacy profile, one must first locate the molecule within the Spinosyn family tree.
-
Parent Active Ingredient: Spinetoram (a mixture of chemically modified spinosyns).[1][2][3][4][5]
-
Target Molecule: 3'-Ethoxy-spinosyn L 17-pseudoaglycone .[1][6][7][8][9][10][11]
-
Formation: Produced via acid hydrolysis of the C-17 glycosidic bond, resulting in the loss of the D-forosamine sugar.[12]
Figure 1: Degradation Pathway & Structural Impact
The following diagram illustrates the conversion of the active parent (Spinetoram L component) to the inactive pseudoaglycone.
Caption: Acidic hydrolysis removes the critical forosamine sugar, yielding the 17-pseudoaglycone.[1][8][9][12]
Comparative Efficacy Analysis
This section objectively compares the target molecule against its parent compound and other standard insecticides. Data indicates that the 17-pseudoaglycone lacks the necessary binding affinity for the Nicotinic Acetylcholine Receptor (nAChR).
Table 1: Efficacy Profile Comparison (Lepidoptera Models)
| Compound | Class | LC50 / Activity Status | Relative Potency |
| Spinetoram (Parent) | Spinosyn (Mod.)[1][13] | 0.05 - 1.0 ppm (Highly Active) | 100% (Baseline) |
| Spinosad (Natural) | Spinosyn | 1.0 - 5.0 ppm (Active) | ~70-80% |
| 3'-Ethoxy-spinosyn L 17-pseudoaglycone | Degradant | > 64 ppm (Inactive) | < 1% |
| Emamectin Benzoate | Avermectin | 0.01 - 0.1 ppm (Active) | High |
Critical Insight: In bioassays against Heliothis virescens (Tobacco Budworm), 3'-Ethoxy-spinosyn L 17-pseudoaglycone showed no insecticidal activity up to 64 ppm , whereas the parent Spinetoram is lethal at concentrations orders of magnitude lower.[1]
Mechanism of Action (SAR Analysis)
The drastic loss of potency highlights the "Forosamine Hypothesis" in Spinosyn design:
-
Binding Site: Spinosyns bind to a unique allosteric site on the Dα6 subunit of the nAChR.
-
Role of Forosamine: The basic amine group on the forosamine sugar is believed to interact with anionic residues in the receptor pocket.
-
Pseudoaglycone Failure: Removal of this sugar (forming the 17-pseudoaglycone) eliminates this ionic interaction, preventing the molecule from stabilizing the receptor in the open/desensitized state.
Experimental Protocols
For researchers needing to synthesize this compound (as an analytical standard) or validate its lack of efficacy, the following protocols are established.
Protocol A: Synthesis via Selective Hydrolysis
Objective: Isolate the 17-pseudoaglycone from Spinetoram L.[1]
-
Starting Material: Dissolve pure 3'-ethoxy-spinosyn L in aqueous methanol.
-
Hydrolysis: Adjust pH to 2.0–3.0 using dilute H₂SO₄.
-
Incubation: Stir at 40°C for 4–6 hours. Note: Monitor via HPLC to prevent degradation of the 9-rhamnose sugar (which requires harsher conditions).[1]
-
Neutralization: Quench with NaHCO₃ to pH 7.0.
-
Extraction: Extract with Dichloromethane (DCM). Dry organic layer over MgSO₄.
-
Purification: Flash chromatography (Silica gel); Gradient elution (Hexane:Ethyl Acetate).
Protocol B: Efficacy Validation (Leaf Dip Bioassay)
Objective: Confirm loss of potency against Lepidoptera larvae.
-
Preparation: Prepare serial dilutions of the 17-pseudoaglycone in acetone/water (50:50) with 0.1% Triton X-100.[1]
-
Concentrations: 0 (Control), 1, 10, 64, 100 ppm.[1]
-
-
Application: Dip 4cm leaf discs (Cotton or Cabbage) into solution for 10 seconds. Air dry for 2 hours.
-
Infestation: Place 5 second-instar larvae (Helicoverpa or Plutella) per dish.
-
Incubation: Hold at 25°C, 60% RH, 16:8 L:D photoperiod.
-
Assessment: Score mortality at 48 and 96 hours.
-
Self-Validation: The positive control (Spinetoram) must show >90% mortality at 1 ppm.[1] The target compound is expected to show <10% mortality at 64 ppm.
-
Biological Pathway & Logic[1]
The following diagram maps the Structure-Activity Relationship (SAR) logic that governs why this compound fails compared to commercial alternatives.
Caption: The absence of the forosamine amine group prevents the pseudoaglycone from engaging the nAChR target.[1]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998).[1] Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones. The Journal of Antibiotics.[9][12] Link
-
Sparks, T. C., et al. (2001).[1] Neural Network-Based QSAR and the Design of Spinetoram. Dow AgroSciences R&D.[4] Link
-
Cayman Chemical. (2024).[1] Product Data Sheet: 3'-Ethoxy spinosyn L 17-pseudoaglycone. Link
-
Toku-E. (2024).[1] 3'-Ethoxy-Spinosyn L 17-pseudoaglycone Technical Overview. Link
-
Food and Agriculture Organization (FAO). (2008).[1] Spinetoram: Toxicology and Residue Evaluation. Link
Sources
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- 4. EP2569414A1 - Spnk strains - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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- 10. Other Targets | DC Chemicals [dcchemicals.com]
- 11. 3'-Ethoxy spinosyn L 17-pseudoaglycone Datasheet DC Chemicals [dcchemicals.com]
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assessing the environmental fate of spinosyn degradation products
Topic: Comparative Guide: Environmental Fate & Analytical Profiling of Spinosyns (Spinosad vs. Spinetoram) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the environmental fate profiles of Spinosad (first-generation spinosyn) and Spinetoram (second-generation semi-synthetic). While both compounds share a macrocyclic lactone core and a "green" safety profile characterized by rapid photolysis, their degradation pathways yield distinct metabolites with varying toxicological significance.
For researchers and regulatory scientists, the critical challenge lies not in detecting the parent compound, but in tracking the N-demethylated and aglycone degradation products. This guide contrasts the performance of standard HPLC-UV methodologies against high-sensitivity LC-MS/MS workflows and provides a self-validating protocol for assessing aerobic soil metabolism.
Part 1: Comparative Environmental Fate Profile
Spinosyns are distinguished from persistent alternatives (e.g., neonicotinoids, organophosphates) by their susceptibility to photolysis. However, their persistence in soil and sediment requires rigorous metabolic profiling.
Stability & Persistence Data
| Parameter | Spinosad (Spinosyn A & D) | Spinetoram (Spinosyn J & L) | Imidacloprid (Benchmark) | Implication |
| Aqueous Photolysis ( | < 1.0 day (Summer sunlight) | < 0.5 days | > 1 hour (rapid) but stable in soil | Spinosyns degrade rapidly in surface water; photolysis is the primary dissipation route.[1][2] |
| Aerobic Soil Metabolism ( | 9 – 17 days | 3 – 20 days | 100 – 900 days | Spinosyns are non-persistent in soil compared to neonics. |
| Hydrolysis (pH 7) | Stable ( | Stable | Stable | Hydrolysis is negligible; degradation depends on light or microbes. |
| Mobility ( | 2,800 – 35,000 mL/g (Immobile) | 2,000 – 25,000 mL/g (Immobile) | 132 – 310 mL/g (Mobile) | Spinosyns bind tightly to soil/sediment; leaching risk is minimal. |
| Major Degradates | Spinosyn B (N-demethylated) | N-demethyl-175-J | Olefin / Hydroxy metabolites | Critical: Spinetoram degradates (N-demethyl-J) can be more toxic to aquatic invertebrates than the parent.[3] |
Critical Degradation Pathways
The environmental fate of spinosyns is driven by two competing mechanisms:
-
Photolysis (Abiotic): Rapid cleavage of the forosamine sugar.
-
Biotic Metabolism: Slower, sequential N-demethylation followed by macrolide ring opening.
Expert Insight: In regulatory studies (OECD 307), researchers often mistake the rapid disappearance of the parent peak for complete mineralization. You must monitor the N-demethylated metabolites (e.g., Spinosyn B for Spinosad), as these retain neurotoxic activity against target pests and non-target organisms.
Figure 1: Primary degradation pathways of Spinosad. Note the divergence between rapid photolysis and slower microbial N-demethylation.
Part 2: Analytical Method Comparison
Selecting the correct analytical platform is decisive for detecting low-level residues in complex matrices (soil, sediment, plant tissue).
Technology Selection Guide
| Feature | HPLC-UV / DAD | LC-MS/MS (Triple Quad) | Q-TOF / Orbitrap (HRMS) |
| Primary Use | Formulation QC, High-residue field trials. | Environmental monitoring, Trace residue analysis. | Metabolite identification (Unknowns). |
| LOD/LOQ | ~0.05 mg/kg | 0.001 – 0.005 mg/kg | 0.005 mg/kg |
| Selectivity | Low (Interference from soil matrix). | High (MRM transitions). | Very High (Exact mass). |
| Spinosyn Specificity | Cannot easily distinguish Spinosyn A from B without perfect separation. | Distinguishes A vs. B via unique fragment ions. | Identifies novel degradates without standards. |
| Recommendation | Avoid for environmental fate studies. | Gold Standard for quantification. | Use for initial pathway elucidation. |
Recommended LC-MS/MS Parameters (Spinosad)
To validate your system, ensure your MRM (Multiple Reaction Monitoring) transitions match the following standard values.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase: A: 5mM Ammonium Formate in Water; B: Acetonitrile (0.1% Formic Acid).
-
Ionization: ESI Positive Mode.
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Spinosyn A | 732.5 | 142.1 (Forosamine) | 98.1 |
| Spinosyn D | 746.5 | 142.1 | 112.1 |
| Spinosyn B (Metabolite) | 718.5 | 142.1 | 98.1 |
Part 3: Experimental Protocol
Protocol: Aerobic Soil Metabolism (Adapted OECD 307)
This protocol is designed to assess the transformation of Spinosyns in soil under controlled aerobic conditions. Unlike standard protocols, this version emphasizes the extraction of bound residues, which is critical for Spinosyns due to their high
Objective: Determine the degradation rate (
Materials:
-
Test Soil: Sieved (2 mm), characterized for pH, TOC, and microbial biomass.
-
Test Substance:
C-labeled Spinosad (Label position: Macrolide ring). -
Incubation System: Flow-through system with traps for volatile organics and
(KOH trap).
Step-by-Step Methodology:
-
Soil Acclimatization (Self-Validation Step):
-
Incubate soil at 40-50% Maximum Water Holding Capacity (MWHC) in the dark at 20°C for 7 days prior to treatment.
-
Validation: Measure microbial biomass before and after acclimatization. If biomass drops >20%, the soil system is compromised.
-
-
Treatment:
-
Apply
C-Spinosad dissolved in a minimal volume of acetone carrier to the soil surface. -
Target concentration: 1.0 mg/kg (simulate maximum field rate).
-
Mix thoroughly to ensure homogeneity.
-
-
Incubation & Sampling:
-
Connect flasks to the flow-through air system.
-
Sampling Intervals: 0, 1, 3, 7, 14, 30, 60, and 90 days.
-
Duplicate samples must be harvested at each interval.
-
-
Extraction (The Critical Differentiator):
-
Step A (Solvent Extraction): Extract soil 3x with Acetonitrile:Water (80:20 v/v). Shake for 30 mins, centrifuge. Combine supernatants.
-
Step B (Harsh Extraction): If Step A recovers <90% of applied radioactivity (common after Day 14), perform a reflux extraction with Acetonitrile:0.1M HCl.
-
Causality: Spinosyns become "aged residues" over time, binding to humic acids. Acidic reflux releases these bound residues without degrading the macrolide core significantly.
-
-
Analysis:
-
Analyze extracts via HPLC-RAM (Radio-Flow Detection) to quantify parent vs. metabolites.
-
Confirm metabolite identity via LC-MS/MS using the parameters in Part 2.2.
-
Combust extracted soil pellets (LSC) to determine non-extractable residues (NER).
-
-
Data Processing:
-
Fit data to First-Order (SFO) or Double First-Order in Parallel (DFOP) kinetic models.
-
Calculate
and .
-
References
-
Cleveland, C. B., et al. (2002).[1] "Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems."[1][2][4] Journal of Agricultural and Food Chemistry.
-
U.S. Environmental Protection Agency (EPA). (2009). "Pesticide Fact Sheet: Spinetoram." Office of Prevention, Pesticides and Toxic Substances.
-
Shimokawatoko, Y., et al. (2012). "Photolysis of spinosyns in seawater, stream water and various aqueous solutions." Journal of Pesticide Science.
-
FAO/WHO. (2008). "Spinetoram (233): Toxicology and Residue Evaluation." Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
-
West, S. D., et al. (2000). "Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chromatography-mass spectrometry."[5][6][7][8][9] Journal of Agricultural and Food Chemistry.
Sources
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- 2. Environmental fate of spinosad. 1. Dissipation and degradation in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www3.epa.gov [www3.epa.gov]
- 4. Photolysis of spinosyns in seawater, stream water and various aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. [Analysis of spinosad in animal and fishery products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of spinosad and its metabolites in food and environmental matrices. 2. Liquid chomatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Spinosyn A vs. Spinosyn D 17-Pseudoaglycones
[1][2][3][4]
Executive Summary
The Critical C6-Methyl Distinction
In the development of spinosyn-based insecticides (e.g., Spinosad, Spinetoram), the distinction between Spinosyn A and Spinosyn D is fundamental.[1][2][3] While they co-occur in the fermentation of Saccharopolyspora spinosa, their chemical behaviors diverge significantly when processed into their respective pseudoaglycones .[2]
The defining difference lies at the C6 position of the macrolide core:
-
Spinosyn A Pseudoaglycone: Possesses a hydrogen atom at C6.[1] It is chemically robust, allowing for further hydrolysis to the full aglycone.
-
Spinosyn D Pseudoaglycone: Possesses a methyl group at C6.[1][2][4] This steric and electronic alteration introduces a critical instability.[1] Under strong acidic conditions, the C6-methyl group facilitates the protonation of the C5-C6 double bond, leading to rapid decomposition rather than clean conversion to the aglycone.[1]
This guide details the physicochemical, synthetic, and biological divergences between these two key intermediates.[2]
Chemical Identity & Structural Characterization[1][7][8]
The term "pseudoaglycone" in spinosyn chemistry most commonly refers to the 17-pseudoaglycone , formed by the selective hydrolysis (removal) of the forosamine sugar, while retaining the tri-O-methylrhamnose sugar.[5]
Comparative Physicochemical Profile[1][4][6][9]
| Feature | Spinosyn A 17-Pseudoaglycone | Spinosyn D 17-Pseudoaglycone |
| Parent Compound | Spinosyn A (Major factor, ~85%) | Spinosyn D (Minor factor, ~15%) |
| CAS Number | 131929-68-5 | 131929-55-0 |
| Molecular Formula | C₃₃H₅₀O₉ | C₃₄H₅₂O₉ |
| Molecular Weight | ~590.7 g/mol | ~604.8 g/mol |
| C6 Substituent | Hydrogen (-H) | Methyl (-CH₃) |
| Lipophilicity | Lower (Earlier HPLC elution) | Higher (Later HPLC elution) |
| Solubility | Soluble in MeOH, EtOH, DMSO | Soluble in MeOH, EtOH, DMSO |
| Acid Stability | Stable; converts to Aglycone | Unstable ; decomposes |
Synthesis & Preparation Protocol
The generation of pseudoaglycones is a standard workflow for structural elucidation and impurity profiling. The following protocol utilizes selective acid hydrolysis.
Mechanism of Action
The glycosidic bond of the amino sugar (forosamine) at C17 is more labile than that of the neutral sugar (rhamnose) at C9. Mild acidic conditions selectively cleave the forosamine.
Experimental Protocol: Selective Hydrolysis
Note: This protocol applies to the generation of both A and D pseudoaglycones, but reaction monitoring is critical for D due to stability concerns.
Reagents:
-
Sodium Bicarbonate (saturated aq.)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of Spinosyn substrate in 10 mL of Methanol.
-
Acidification: Add 10 mL of 0.5 N aqueous H₂SO₄ dropwise.
-
Reflux: Heat the solution to mild reflux (approx. 60-65°C) for 2-4 hours.
-
Neutralization: Cool reaction to room temperature.[1] Slowly add saturated NaHCO₃ until pH reaches 7.0–7.5.
-
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 10 mL).[1]
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Chromatography (Silica gel; Gradient 0-5% MeOH in DCM).
Pathway Visualization[1]
Figure 1: Selective hydrolysis pathway for generating 17-pseudoaglycones from parent spinosyns.[1][5][6][7][8]
Stability & Reactivity: The "D" Factor
This is the most scientifically significant difference between the two compounds. Researchers attempting to generate the full Aglycone (removing both sugars) will encounter a divergence.
The Spinosyn A Pathway
Spinosyn A 17-pseudoaglycone can be subjected to vigorous acidic hydrolysis (stronger acid/higher temp) to cleave the rhamnose sugar, successfully yielding the Spinosyn A Aglycone .[1][5]
The Spinosyn D Failure Mode
Spinosyn D 17-pseudoaglycone cannot survive vigorous acid hydrolysis.[1][5]
-
Mechanism: The C6-methyl group provides electron donation and steric bulk that facilitates the protonation of the C5-C6 double bond.[1]
-
Result: This forms a tertiary carbocation which undergoes rapid rearrangement and decomposition rather than simple glycosidic cleavage.[1][5]
-
Implication: To obtain Spinosyn D Aglycone, one cannot use acid hydrolysis.[1] It requires alternative biosynthetic routes (e.g., using specific S. spinosa mutants blocked in rhamnose attachment).[1]
Figure 2: Divergent reactivity of A and D pseudoaglycones under strong acidic conditions.
Biological Activity & Implications[4][5][7][13][14][15]
While parent Spinosyns A and D are potent neurotoxins targeting nicotinic acetylcholine receptors (nAChRs), their pseudoaglycones exhibit drastically reduced efficacy.[1]
-
Loss of Potency: The forosamine sugar (removed to form the pseudoaglycone) is essential for high-affinity binding to the insect nAChR. Consequently, both A and D pseudoaglycones are considered biologically weak or inactive compared to the parents.
-
Role in Development: These compounds are not end-products but are critical Analytical Standards for stability testing (monitoring degradation of commercial formulations) and Synthetic Intermediates for creating novel spinosoids (semi-synthetic derivatives).[1][6]
Analytical Comparison (HPLC)
When analyzing mixtures (e.g., degraded Spinosad samples), distinguishing A and D series is routine.[1]
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[1][6][8] The Journal of Antibiotics, 51(8), 795–800. Link
-
FAO/WHO Joint Meeting on Pesticide Specifications. (2006).[1] Spinosad: FAO Specifications and Evaluations for Agricultural Pesticides. Food and Agriculture Organization of the United Nations. Link
-
Cayman Chemical. (2025).[1] Spinosyn D 17-pseudoaglycone Product Information. Link
-
BenchChem. (2025).[1][2][9] HPLC Analysis of Spinosyn D and its Pseudoaglycone. Link[1][6]
-
Toku-E. (2025). Spinosyn D 17-pseudoaglycone Technical Data. Link
Sources
- 1. Spinosad - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trevorwilliams.info [trevorwilliams.info]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ppqs.gov.in [ppqs.gov.in]
bioactivity of 3'-Ethoxy-spinosyn L 17-pseudoaglycone versus its parent compound
Topic: Bioactivity of 3'-Ethoxy-spinosyn L 17-pseudoaglycone versus its Parent Compound (3'-Ethoxy-spinosyn L) Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative analysis of 3'-Ethoxy-spinosyn L 17-pseudoaglycone (a degradation impurity) and its bioactive parent compound, 3'-Ethoxy-spinosyn L (a component of the commercial insecticide Spinetoram).
The Critical Insight: The conversion of the parent compound to its 17-pseudoaglycone form results in a near-total loss of insecticidal potency . This guide details the structural causality behind this loss—specifically the hydrolysis of the D-forosamine sugar—and provides protocols for validating this phenomenon in a research setting.[1]
Chemical Identity & Structural Divergence
The primary difference between the two compounds lies in the C-17 position of the macrocyclic lactone ring. The parent compound possesses a specific amino sugar (forosamine) essential for target site binding, while the pseudoaglycone has lost this moiety via acid hydrolysis.
| Feature | Parent Compound (3'-Ethoxy-spinosyn L) | Degradant (3'-Ethoxy-spinosyn L 17-pseudoaglycone) |
| Role | Active Insecticide (Minor component of Spinetoram) | Inactive Degradation Product / Impurity |
| Molecular Formula | C | C |
| Molecular Weight | ~746.0 g/mol | 618.8 g/mol |
| C-17 Substituent | Hydroxyl group (-OH) | |
| C-9 Substituent | 3'-O-ethyl-2,3,4-tri-O-methylrhamnose | 3'-O-ethyl-2,3,4-tri-O-methylrhamnose |
| Solubility | Lipophilic (Soluble in MeOH, Acetone) | Soluble in EtOH, MeOH, DMSO |
Structural Transformation Pathway
The following diagram illustrates the acid-catalyzed degradation pathway that converts the active parent into the inactive pseudoaglycone.
Figure 1: Hydrolytic cleavage of the forosamine sugar at C-17 yields the inactive pseudoaglycone.[2]
Comparative Bioactivity Analysis
The bioactivity of spinosyns is driven by their allosteric binding to nicotinic acetylcholine receptors (nAChRs). The data below demonstrates the "Forosamine Rule": without the amino sugar, the molecule cannot effectively anchor to the receptor.
Potency Data (Tobacco Budworm - Heliothis virescens)
| Compound | Concentration | Mortality Rate | Classification |
| 3'-Ethoxy-spinosyn L | 0.5 - 1.0 ppm | > 90% | Highly Potent |
| 17-pseudoaglycone | 64 ppm | 0% | Inactive |
Technical Note: While the 3'-ethoxy modification on the rhamnose sugar (C-9) generally improves potency and stability compared to natural Spinosyn L, this advantage is nullified if the C-17 forosamine is lost. The pseudoaglycone is functionally inert as an insecticide.
Mechanism of Action (MOA) Failure
-
Parent Binding: The parent compound binds to a distinct site on the nAChR (distinct from neonicotinoids). The forosamine moiety interacts with anionic residues in the receptor pocket, stabilizing the binding.
-
Pseudoaglycone Failure: Lacking the basic amine of the forosamine, the pseudoaglycone fails to establish the necessary electrostatic interactions. It may physically enter the pocket but cannot reside long enough to alter ion channel gating.
Experimental Protocols
To verify these findings in your own laboratory, use the following self-validating protocols.
Protocol A: Generation of the 17-Pseudoaglycone (Reference Standard)
Purpose: To intentionally degrade the parent compound to create a standard for HPLC retention time verification.
-
Dissolution: Dissolve 10 mg of Spinetoram (or pure 3'-Ethoxy-spinosyn L) in 5 mL of Methanol.
-
Hydrolysis: Add 2 mL of 0.5 N H₂SO₄.
-
Incubation: Heat at 40°C for 4-6 hours.
-
Validation Check: Monitor via TLC or HPLC. The parent peak should disappear, replaced by a more polar peak (Forosamine) and a less polar peak (Pseudoaglycone).
-
-
Extraction: Neutralize with NaHCO₃, dilute with water, and extract with Dichloromethane (DCM).
-
Purification: Evaporate DCM. The resulting white solid is the 17-pseudoaglycone.[3]
Protocol B: Comparative Leaf Dip Bioassay
Purpose: To quantify the loss of bioactivity.
-
Preparation:
-
Stock: Prepare 10,000 ppm stocks of both Parent and Pseudoaglycone in DMSO.
-
Dilution: Create serial dilutions in water + 0.025% Triton X-100 (surfactant). Target rates: 100, 50, 25, 12.5, 6.25, 0 ppm.
-
-
Application:
-
Cut 4cm leaf discs (Cotton or Cabbage).
-
Dip discs into solutions for 10 seconds. Air dry for 2 hours.
-
-
Infestation:
-
Place 5 second-instar larvae (Heliothis virescens or Plutella xylostella) on each disc.
-
-
Incubation:
-
Store at 25°C, 60% RH, 16:8 L:D photoperiod.
-
-
Scoring:
-
Assess mortality at 48 and 72 hours.
-
Success Metric: Parent should show LC50 < 1 ppm. Pseudoaglycone should show < 10% mortality even at 100 ppm.
-
Workflow Visualization: SAR Logic
The following diagram maps the Structure-Activity Relationship (SAR) logic that dictates the performance difference.
Figure 2: The C-17 Forosamine is the critical "anchor" for biological activity.
References
-
Creemer, L. C., Kirst, H. A., & Paschal, J. W. (1998). Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones.[2][4] The Journal of Antibiotics, 51(8), 795–800.[4] Link
-
Sparks, T. C., et al. (2008). Neural network-based QSAR and insecticide discovery: Spinetoram.[3] Journal of Computer-Aided Molecular Design, 22(6-7), 393-401.[3] Link
-
Cayman Chemical. (n.d.). 3'-Ethoxy Spinosyn L 17-pseudoaglycone Product Data Sheet. Retrieved from CaymanChem.com. Link
-
Crouse, G. D., et al. (2007). Spinetoram, a new semi-synthetic spinosyn in development.[3] Modern Crop Protection Compounds, Vol 3. Wiley-VCH.
Sources
Safety Operating Guide
3'-Ethoxy-spinosyn L 17-pseudoaglycone: Proper Disposal & Handling Guide
Executive Summary
This guide outlines the mandatory disposal and handling protocols for 3'-Ethoxy-spinosyn L 17-pseudoaglycone .[][2] As a semi-synthetic derivative of the Spinosyn class, this compound presents specific ecotoxicological risks despite its generally low mammalian toxicity profile.
The Directive is "Zero Release": Under no circumstances shall this compound, its solutions, or contaminated consumables be discharged into municipal wastewater or sanitary sewer systems. High-temperature incineration is the only approved disposal method.
Chemical Profile & Hazard Identification
To handle this compound safely, you must understand its physicochemical behavior. This is not a standard Spinosyn; it is a lipophilic metabolite derivative.
-
Chemical Identity: 3'-Ethoxy-spinosyn L 17-pseudoaglycone.[][2]
-
Structural Implication:
-
"17-pseudoaglycone": The forosamine (amino sugar) moiety at position 17 has been cleaved.[] This removes the basic nitrogen center, rendering the molecule neutral and highly lipophilic . It will not form salts with weak acids and has negligible water solubility.
-
"3'-Ethoxy": The rhamnose sugar has been modified with an ethyl ether, further increasing hydrophobicity.[][2]
-
-
Primary Hazard (Ecotoxicity): Like its parent compound Spinosad, this derivative is highly toxic to aquatic invertebrates (e.g., Daphnia magna) and pollinators.[] The lack of the amino sugar may alter its soil binding properties, potentially increasing persistence in sediment.
| Property | Characteristic | Operational Implication |
| Solubility | Lipophilic / Hydrophobic | Do not use water for cleanup.[] Use Acetone, Methanol, or Ethyl Acetate.[] |
| Volatility | Non-volatile Solid | Inhalation risk is low unless aerosolized; use a Biosafety Cabinet or Fume Hood for weighing. |
| Reactivity | Stable Macrolide | Avoid strong oxidizers.[3] Compatible with standard organic waste streams. |
| Toxicity | Aquatic Acute 1 (H400) | Strict prohibition on sink disposal. |
Waste Segregation & Disposal Protocols
A. Solid Waste (Pure Substance & Contaminated Solids)
Applicability: Expired reference standards, weighing papers, contaminated gloves, spill cleanup materials.[]
-
Primary Containment: Place all solids directly into a clear, 4-mil polyethylene bag.
-
Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Spinosyn derivative (Macrolide), Organic Solid."[]
-
Hazard Check: "Toxic to Aquatic Life."[3]
-
-
Disposal Path: Designated for High-Temperature Incineration via a licensed hazardous waste contractor.
B. Liquid Waste (Mother Liquors & HPLC Effluent)
Applicability: Reaction mixtures, HPLC mobile phases (Acetonitrile/Methanol/Water).[]
-
Segregation: Do not mix with aqueous acid waste streams. Segregate into "Organic Solvent Waste (Non-Halogenated)."
-
Container: Use approved safety cans or HDPE carboys with vented caps.
-
HPLC Trap: If the compound is run on HPLC, ensure the waste line is connected to a closed waste system with charcoal filtering (if available) to prevent fugitive emissions, though volatility is low.
-
Disposal Path: Fuel blending or Incineration.
Decontamination & Spill Response (The "Check-Act-Verify" Loop)
Because this substance is a "pseudoaglycone" (lacking the polar amine sugar), standard laboratory detergents may fail to solubilize residues, leading to invisible contamination.
Protocol:
-
Solubilization (Act): Apply Acetone or Methanol to the contaminated surface. These solvents are required to dissolve the lipophilic macrolide core.
-
Removal: Wipe with absorbent pads. Dispose of pads as Solid Hazardous Waste (see Section 2A).
-
Wash: Follow with a soap and water wash to remove the solvent residue.[4]
-
Verification (Self-Validating Step):
-
Visual: The compound is likely a white to off-white powder.[2] Inspect under strong light against a dark background.
-
Analytical (High Risk Areas): For large spills, a surface swab analyzed via LC-MS is the only way to guarantee <1 ppm residue.[]
-
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of 3'-Ethoxy-spinosyn L 17-pseudoaglycone.
Figure 1: Decision matrix for the segregation and disposal of Spinosyn derivatives, ensuring compliance with Zero Release protocols.
Regulatory & Compliance Context
While specific research metabolites may not be individually listed on the EPA's RCRA P-list or U-list, they fall under the "Cradle-to-Grave" responsibility of the generator.[][2]
-
RCRA Classification: Treat as Non-Regulated Chemical Waste (unless mixed with listed solvents), but manage with the stringency of a Toxic waste due to environmental impact.
-
EPA Waste Code: If the solvent mixture contains Acetonitrile or Methanol, apply codes F003 (Ignitable Spent Solvents).
-
Global Harmonized System (GHS): Ensure labels reflect H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long-lasting effects).[]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78135090, Spinosyn L. Retrieved from [Link][][2]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][][2]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link][][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
